1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGARFZRFRQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451759 | |
| Record name | 5-Bromo-2-chloro-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200190-87-0 | |
| Record name | 5-Bromo-2-chloro-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-chloro-4-fluoro-toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, including its CAS number, chemical and physical properties, a detailed synthesis protocol, and its relevance in the field of medicinal chemistry. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Properties
This compound is a substituted aromatic hydrocarbon containing bromine, chlorine, and fluorine atoms, as well as a methyl group attached to the benzene ring.
CAS Number: 200190-87-0[1]
Physical and Chemical Properties
The properties of this compound are summarized in the table below. It is important to note that some of these values are estimated based on its structure and comparison with similar compounds. For a closely related isomer, 4-Bromo-5-chloro-2-fluorotoluene (CAS No: 201849-17-4), a solid physical form with a melting point of 30-35°C has been reported.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1][3] |
| Appearance | Predicted to be a liquid at room temperature | [4] |
| Boiling Point | Estimated around 190 - 210 °C | [4] |
| Melting Point | Estimated to be low, likely below room temperature | [4] |
| Density | Estimated around 1.6 - 1.7 g/cm³ | [4] |
| Solubility in Water | Low solubility, practically insoluble | [4] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol, ether, and chloroform | [4] |
| Flash Point | Estimated around 70 - 80 °C | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the strategic introduction of the halogen and methyl substituents onto the benzene ring. A common and effective method involves a sequence of nitration, reduction, and a Sandmeyer reaction, starting from a suitable fluorotoluene derivative.
Proposed Synthesis Pathway
A logical synthetic route would start from 4-chloro-2-fluoro-1-methylbenzene (4-chloro-2-fluorotoluene). The synthesis would proceed through the following key steps:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Sandmeyer Reaction: Diazotization of the amino group followed by substitution with a bromine atom.
References
- 1. echemi.com [echemi.com]
- 2. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]
- 3. 3-Bromo-6-chloro-4-fluoro-toluene | C7H5BrClF | CID 11009587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl- | Properties, Safety Data, Uses, Supplier China | High Purity Chemicals [chlorobenzene.ltd]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most common synthetic route, provides a step-by-step experimental protocol, and includes relevant physicochemical data and safety information.
Introduction
This compound is a substituted aromatic hydrocarbon containing bromine, chlorine, and fluorine atoms, along with a methyl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, allowing for diverse downstream chemical modifications. Its synthesis is crucial for the development of novel compounds with potential therapeutic or industrial applications.
Synthesis Pathway Overview
The most established and widely utilized method for the synthesis of this compound is the Sandmeyer reaction. This versatile and reliable reaction allows for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate. The precursor for this synthesis is 4-chloro-2-fluoro-5-methylaniline.
The overall synthesis can be depicted in a two-step process:
-
Diazotization: The primary aromatic amine, 4-chloro-2-fluoro-5-methylaniline, is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrobromic acid or sulfuric acid) at low temperatures.
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding the desired product.
Below is a workflow diagram illustrating the synthesis process.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the final product is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 200190-87-0 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol [1][2] |
| Appearance | (Predicted) Colorless to light yellow liquid or low melting solid |
| Boiling Point | (Predicted) Approx. 220-230 °C at 760 mmHg |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., diethyl ether, dichloromethane, toluene) |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
4.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 4-chloro-2-fluoro-5-methylaniline | 116759-33-2 | 159.60 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 |
| Hydrobromic Acid (HBr, 48% aq.) | 10035-10-6 | 80.91 |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
4.2. Equipment
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with stir bar
-
Ice bath
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Procedure
Step 1: Diazotization of 4-chloro-2-fluoro-5-methylaniline
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 4-chloro-2-fluoro-5-methylaniline (e.g., 10.0 g, 62.7 mmol).
-
Add 48% aqueous hydrobromic acid (e.g., 40 mL). Stir the mixture to form a suspension of the aniline salt.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 4.5 g, 65.2 mmol) in water (e.g., 15 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow.
Step 2: Sandmeyer Reaction
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (e.g., 10.0 g, 69.7 mmol) in 48% aqueous hydrobromic acid (e.g., 20 mL).
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Once the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C using a heating mantle. Nitrogen gas evolution should be observed.
-
Continue heating and stirring for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
4.4. Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure this compound.
4.5. Expected Yield and Characterization
The yield for this type of Sandmeyer reaction is typically in the range of 60-80%. The final product should be characterized by:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional group vibrations.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Hydrobromic acid is corrosive and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
Logical Relationships in the Synthesis
The following diagram illustrates the key chemical transformations and relationships in the synthesis.
Caption: Key components and transformations in the synthesis.
References
Structural Analysis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the aromatic compound 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. This halogenated toluene derivative is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern offers multiple reaction sites, allowing for diverse chemical modifications.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS No: 200190-87-0) are summarized in the table below.[1][2][3] These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 200190-87-0 | Echemi[1] |
| Molecular Formula | C₇H₅BrClF | Echemi[1] |
| Molecular Weight | 223.47 g/mol | Echemi[1] |
| Appearance | Colorless to light yellow liquid | Shanghai Acmec Biochemical Technology Co,Ltd.[3] |
| Purity (by NMR) | ≥ 97% | Shanghai Acmec Biochemical Technology Co,Ltd.[3] |
| XLogP3 | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Spectroscopic Analysis
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific experimental spectra for this exact isomer are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure and data from similar compounds. Commercial suppliers may provide specific NMR, IR, and mass spectrometry data upon request.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the electronegativity of the attached halogens.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-halogen (C-Br, C-Cl, C-F) stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. Fragmentation patterns will involve the loss of halogen atoms and the methyl group.
Synthesis and Reactivity
This compound is a synthetic compound that can be prepared through multi-step organic synthesis. A plausible synthetic pathway is outlined below. The reactivity of this molecule is dictated by its aromatic ring substituted with an activating methyl group and deactivating but ortho, para-directing halogen atoms, as well as the distinct carbon-halogen bonds that can undergo various coupling reactions.
Proposed Synthetic Pathway
A logical synthetic route to this compound could start from a commercially available substituted toluene. A key transformation would likely involve a Sandmeyer reaction to introduce one of the halogen atoms from an amino group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Sandmeyer Reaction (General Procedure)
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. The following is a general protocol that could be adapted for the synthesis of the target molecule.
-
Diazotization: The starting aromatic amine is dissolved in an aqueous acidic solution (e.g., HBr or HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of the corresponding copper(I) halide (e.g., CuBr or CuCl) dissolved in the corresponding concentrated halogen acid.
-
Work-up: The reaction mixture is warmed to room temperature and then heated to drive the reaction to completion. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
Reactivity and Applications in Drug Development
The presence of three different halogen atoms at specific positions on the benzene ring makes this compound a highly versatile intermediate in medicinal chemistry. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization through various cross-coupling reactions.
Suzuki-Miyaura Coupling
The C-Br bond is the most reactive site for palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the formation of a new carbon-carbon bond with a boronic acid or ester. This is a powerful tool for constructing complex biaryl structures often found in pharmacologically active molecules.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Execution: The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired biaryl compound.
The ability to selectively functionalize this molecule makes it a key precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. The resulting complex molecules can be evaluated for their potential as new therapeutic agents.
References
Spectroscopic Analysis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene: A Technical Guide
Abstract: This document provides a detailed technical guide on the expected spectroscopic characteristics of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed, standardized experimental protocols for obtaining such data are also provided for researchers in synthetic chemistry and drug development.
Introduction
This compound is a polyhalogenated aromatic compound. Such molecules are valuable as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise characterization of these intermediates is critical for ensuring the purity and identity of final products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.
This guide outlines the predicted spectroscopic data for this compound and provides standardized methodologies for its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and typical values for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.45 | d | 1H | Ar-H |
| ~ 7.20 | d | 1H | Ar-H |
| ~ 2.35 | s | 3H | -CH ₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 158.0 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~ 135.0 | C -CH₃ |
| ~ 132.0 | C -Cl |
| ~ 128.0 (d) | Ar-C H |
| ~ 120.0 (d) | Ar-C H |
| ~ 118.0 (d) | C -Br |
| ~ 20.0 | -C H₃ |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2960 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch[1][2] |
| 1250 - 1150 | Strong | C-F Stretch |
| 1100 - 1000 | Strong | C-Cl Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bend[3] |
| 700 - 600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance (%) | Assignment |
|---|---|---|
| 222/224/226 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |
| 207/209/211 | Medium | [M - CH₃]⁺ |
| 143/145 | Medium | [M - Br]⁺ |
| 187/189 | Medium | [M - Cl]⁺ |
| 126 | High | [M - Br - Cl]⁺ |
Note: The isotopic pattern for one bromine (~1:1 for ⁷⁹Br:⁸¹Br) and one chlorine (~3:1 for ³⁵Cl:³⁷Cl) atom will result in a characteristic M, M+2, and M+4 peak ratio.[4][5]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (25-50 mg for ¹³C NMR).[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6][7]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum using appropriate pulse programs.
-
-
Data Processing :
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.[8][9]
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition :
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[10]
-
Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers of significant absorption peaks.
-
Mass Spectrometry (MS)
This protocol outlines the use of Electron Ionization (EI) with a direct insertion probe.
-
Sample Preparation :
-
Load a few micrograms of the solid sample into a clean capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Data Acquisition :
-
Insert the probe into the high-vacuum source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ionization chamber.
-
The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions and fragments.[11][12]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.
-
-
Data Analysis :
-
Identify the molecular ion peak cluster ([M]⁺, [M+2]⁺, etc.) to confirm the molecular weight and elemental composition (presence of halogens).
-
Analyze the fragmentation pattern to gain information about the molecule's structure. Major fragments often correspond to the loss of stable neutral species.[13][14]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. edinst.com [edinst.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass chart Fragmentation | PDF [slideshare.net]
An In-depth Technical Guide to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene for Researchers and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2-fluoro-5-methylbenzene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its polysubstituted benzene ring structure makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, along with insights into its potential reactivity and analytical methodologies. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential applications and handling.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated based on computational models due to a lack of experimentally determined data in publicly available literature.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 5-Bromo-2-chloro-4-fluorotoluene, 3-Bromo-6-chloro-4-fluorotoluene | PubChem |
| CAS Number | 200190-87-0 | PubChem |
| Molecular Formula | C₇H₅BrClF | PubChem |
| Molecular Weight | 223.47 g/mol | PubChem |
| Appearance | Predicted to be a solid or liquid at room temperature | Inferred from related compounds |
| Melting Point | Estimated to be between 30-35°C for a related isomer (4-Bromo-5-chloro-2-fluorotoluene) | AKSci |
| Boiling Point | Estimated to be around 190-210 °C | Inferred from related compounds |
| Density | Estimated to be around 1.6-1.7 g/cm³ | Inferred from related compounds |
| Solubility in Water | Predicted to have low solubility | Inferred from structure |
| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents like ethanol, ether, and chloroform | Inferred from structure |
| XLogP3-AA | 3.7 | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 120 | PubChem |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the interplay of its various substituents on the aromatic ring. The presence of three different halogens (bromine, chlorine, and fluorine) and a methyl group influences the electron density of the benzene ring and the susceptibility of each position to nucleophilic or electrophilic attack.
Generally, halogenated aromatic compounds are relatively unreactive. However, they can participate in a variety of chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the halogens can activate the ring towards nucleophilic attack, particularly at positions ortho and para to the activating groups. The fluorine atom, being the most electronegative, is the most likely to be displaced by a strong nucleophile.
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine and carbon-chlorine bonds can participate in cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The reactivity of the halogens in these reactions typically follows the order I > Br > Cl > F.
-
Formation of Organometallic Reagents: The bromo-substituent can be converted into an organolithium or Grignard reagent, which can then be used to react with various electrophiles.
Stability: The compound should be stored in a cool, well-ventilated area away from strong oxidizing agents. Halogenated aromatic compounds are generally stable under normal conditions but may be sensitive to light.
Potential Applications in Drug Development
Halogenated aromatic compounds are crucial building blocks in the synthesis of many pharmaceutical drugs. The introduction of halogens can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. It can serve as a starting material or intermediate in the synthesis of novel drug candidates.
Experimental Protocols
Representative Synthetic Protocol: Synthesis of a Halogenated Toluene Derivative
The following is a generalized procedure for the synthesis of a halogenated toluene, which could potentially be adapted for the synthesis of this compound from a suitable starting material (e.g., a substituted aminotoluene via a Sandmeyer-type reaction or by direct halogenation of a substituted toluene).
Objective: To synthesize a polyhalogenated toluene derivative.
Materials:
-
Substituted toluene precursor
-
Halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Selectfluor)
-
Appropriate solvent (e.g., acetonitrile, dichloromethane)
-
Initiator (for radical halogenation, e.g., AIBN or light)
-
Standard laboratory glassware and work-up reagents (e.g., sodium thiosulfate, brine, drying agent)
Procedure:
-
Dissolve the substituted toluene precursor in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the halogenating agent(s) in stoichiometric amounts. If multiple halogenations are desired, the reaction conditions and choice of reagents will be critical to control regioselectivity.
-
If required, add a catalytic amount of a radical initiator or expose the reaction mixture to a suitable light source.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted halogenating agent.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure halogenated toluene derivative.
Note: This is a generalized protocol and the specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Mass spectrometer detector.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase of the column. A suitable temperature program is used to elute the compounds.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library or by interpretation of the fragmentation pattern.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for the potential screening of a novel compound in a drug discovery program.
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 1-bromo-4-chloro-2-fluoro-5-methylbenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of halogen and methyl substituents offers multiple reaction sites, allowing for selective functionalization and the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.[1] This document details the compound's reactivity in metal-catalyzed cross-coupling reactions, electrophilic aromatic substitutions, and nucleophilic aromatic substitutions, supported by predicted reactivity patterns and generalized experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for understanding the compound's behavior in various reaction conditions and for developing appropriate purification methods.
| Property | This compound | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene |
| CAS Number | 200190-87-0 | 1067882-53-4[2] | 201849-17-4 |
| Molecular Formula | C₇H₅BrClF | C₇H₅BrClF[2] | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol | 223.47 g/mol [2] | 223.47 g/mol |
| IUPAC Name | This compound | 1-bromo-4-chloro-5-fluoro-2-methylbenzene[2] | 1-bromo-2-chloro-5-fluoro-4-methylbenzene |
| Synonyms | 3-Bromo-6-chloro-4-fluorotoluene | 2-Bromo-5-chloro-4-fluorotoluene[2] | 4-Bromo-5-chloro-2-fluorotoluene |
| Predicted Boiling Point | ~190 - 210 °C[3] | Not Available | Not Available |
| Predicted Density | ~1.6 - 1.7 g/cm³[3] | Not Available | Not Available |
Reactivity Profile
The reactivity of this compound is governed by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing halogens (Br, Cl, F) and the electron-donating methyl group, along with their positions on the aromatic ring, dictates the regioselectivity and rate of various chemical transformations.
Metal-Catalyzed Cross-Coupling Reactions
The presence of bromide and chloride substituents makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds allows for chemoselective functionalization.
Reactivity Order: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. Consequently, the C-Br bond in this compound is significantly more reactive than the C-Cl bond. This inherent difference enables selective reactions at the bromine-bearing carbon, leaving the chlorine atom available for subsequent transformations.
A logical workflow for sequential cross-coupling reactions would involve initial functionalization at the more reactive C-Br bond, followed by a second coupling reaction at the C-Cl bond under more forcing conditions.
References
Commercially available 1-Bromo-4-chloro-2-fluoro-5-methylbenzene suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercially available suppliers, key chemical properties, and representative experimental protocols.
Commercial Availability and Chemical Properties
This compound and its isomers are available from a range of chemical suppliers. The specific isomer should be carefully selected based on the desired substitution pattern for subsequent synthetic steps. Below is a summary of key quantitative data for the title compound and a closely related isomer.
| Property | This compound | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene |
| CAS Number | 200190-87-0[1] | 201849-17-4[2] |
| Molecular Formula | C₇H₅BrClF[2] | C₇H₅BrClF[2] |
| Molecular Weight | 223.47 g/mol [2] | 223.47 g/mol [2] |
| IUPAC Name | This compound[1] | 1-bromo-2-chloro-5-fluoro-4-methylbenzene[2] |
| Synonyms | 5-Bromo-2-chloro-4-fluorotoluene | 4-Bromo-5-chloro-2-fluorotoluene |
| Purity | Varies by supplier | >98% (typical) |
| Physical Form | Solid (typical) | Solid (typical) |
Key Suppliers:
A number of chemical suppliers offer this compound and its isomers. Researchers should consult the suppliers' websites for current availability, purity specifications, and pricing. Notable suppliers include:
-
Echemi
-
ChemUniverse
-
AKSci
-
Key Organics
-
Chem-Tools
-
BOC Sciences
-
AccelaChem
-
Pharmaffiliates
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis.[3] Its utility stems from the differential reactivity of the halogen substituents, allowing for selective transformations in multi-step synthetic sequences. This compound is primarily used as an intermediate in the creation of more complex molecules, particularly for the development of new pharmaceutical active ingredients (APIs) and agrochemicals.[4]
Representative Experimental Protocol: Synthesis of Halogenated Aromatic Compounds via Sandmeyer-type Reaction
Reaction: Diazotization of an aromatic amine followed by bromination.
Materials:
-
Substituted Aniline (e.g., 4-chloro-2-fluoro-5-methylaniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: The substituted aniline is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.
-
Workup: After cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as distillation, recrystallization, or column chromatography to yield the desired bromo-chloro-fluoro-methylbenzene.
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a halogenated aromatic compound, such as this compound, starting from a substituted aniline.
This guide provides a foundational understanding of this compound for research and development purposes. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-bromo-4-chloro-2-fluoro-5-methylbenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Pathway Overview
The most common and practical synthetic route to this compound is a multi-step process commencing with the reduction of 4-fluoro-1-methyl-2-nitrobenzene. This is followed by the chlorination of the resulting aniline derivative and subsequent Sandmeyer reaction to introduce the bromo group. Each of these steps is elaborated upon in the following sections.
Step 1: Synthesis of 2-Fluoro-5-methylaniline
The initial step in the synthesis is the reduction of 4-fluoro-1-methyl-2-nitrobenzene to 2-fluoro-5-methylaniline. A common method for this transformation is the use of iron powder in the presence of an acid.
Experimental Protocol
In a reaction vessel, 4-fluoro-1-methyl-2-nitrobenzene (2.50 g, 16 mmol) is dissolved in ethanol (50 mL). To this solution, iron powder (4.50 g, 81 mmol) and a catalytic amount of hydrochloric acid (0.25 mL) are added at 0°C. The reaction mixture is then heated to reflux and maintained for 12 hours. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with a sodium bicarbonate solution, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography (n-hexane/ethyl acetate 1:1) to yield 2-fluoro-5-methylaniline as a light brown solid (1.4 g, 70% yield)[1].
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | |
| Appearance | Clear yellow to brown liquid | [2] |
| Boiling Point | 80-86 °C/11 mmHg | [2][3] |
| Density | 1.109 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.533 | [2][3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.87 (t, J = 7.6 Hz, 1H), 6.38-6.34 (m, 1H), 6.22-6.18 (m, 1H), 5.11 (bs, 2H), 1.99 (s, 3H) | [1] |
| MS (ES) | m/e: 126 (M+1) | [1] |
Step 2: Synthesis of 4-Chloro-2-fluoro-5-methylaniline
The second step involves the regioselective chlorination of 2-fluoro-5-methylaniline to produce 4-chloro-2-fluoro-5-methylaniline. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Conceptual Experimental Protocol
A general approach involves dissolving 2-fluoro-5-methylaniline in a suitable solvent, such as a chlorinated solvent or an alcohol. The chlorinating agent (e.g., N-chlorosuccinimide) is then added portion-wise at a controlled temperature, often at or below room temperature. The reaction progress is monitored by techniques like TLC or GC. After completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted chlorinating agent and byproducts. The organic layer is then dried and concentrated, and the product is purified by recrystallization or column chromatography.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClFN | |
| Molecular Weight | 159.59 g/mol | |
| Appearance | Pale yellow liquid or solid | |
| Melting Point | 50-52 °C | |
| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ |
Step 3: Synthesis of this compound via Sandmeyer Reaction
The final step is the conversion of the amino group of 4-chloro-2-fluoro-5-methylaniline to a bromo group using the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then treated with a copper(I) bromide solution.
Conceptual Experimental Protocol
The synthesis involves two main stages: diazotization and Sandmeyer bromination.
Diazotization: 4-Chloro-2-fluoro-5-methylaniline is dissolved in an aqueous acidic solution (e.g., hydrobromic acid and sulfuric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Sandmeyer Bromination: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction mixture is typically warmed to room temperature or slightly heated to facilitate the decomposition of the diazonium salt and the formation of the final product. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification, usually by distillation or column chromatography.
Note: While the Sandmeyer reaction is a well-established method, a specific, detailed protocol for this particular substrate with reported yields was not found in the available literature. Optimization of the reaction conditions is recommended.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrClF | [4][5] |
| Molecular Weight | 223.47 g/mol | [4][5] |
| Computed XLogP3 | 3.7 | [4][5] |
| Computed Exact Mass | 221.92472 Da | [4][5] |
Alternative Synthetic Approaches
While the pathway described above is the most prominent, alternative synthetic strategies could be envisioned. For instance, one could explore the direct halogenation of a suitable toluene derivative. However, achieving the desired regioselectivity in a single step would be challenging due to the directing effects of the existing substituents.
Signaling Pathways and Experimental Workflows
To visually represent the synthetic logic and workflow, the following diagrams are provided in the DOT language.
References
- 1. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromochlorofluorotoluenes (C₇H₅BrClF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of C₇H₅BrClF, their nomenclature, synthesis, and characterization. The information is intended to support research and development activities in chemistry and the pharmaceutical sciences.
IUPAC Nomenclature and Synonyms of C₇H₅BrClF Isomers
The molecular formula C₇H₅BrClF represents numerous positional isomers of bromochlorofluorotoluene. The toluene ring can be substituted with bromine, chlorine, and fluorine atoms in various positions relative to the methyl group. There are 20 possible constitutional isomers. The systematic naming of these compounds follows IUPAC nomenclature rules for substituted benzenes. In this context, toluene is the parent name, and the substituents (bromo, chloro, and fluoro) are listed in alphabetical order, with their positions indicated by numbers. The carbon atom bearing the methyl group is designated as position 1.
Below is a comprehensive table of the possible positional isomers of bromochlorofluorotoluene.
| Isomer No. | IUPAC Name | CAS Number |
| 1 | 2-Bromo-3-chloro-4-fluorotoluene | Not available |
| 2 | 2-Bromo-3-chloro-5-fluorotoluene | Not available |
| 3 | 2-Bromo-3-chloro-6-fluorotoluene | Not available |
| 4 | 2-Bromo-4-chloro-3-fluorotoluene | Not available |
| 5 | 2-Bromo-4-chloro-5-fluorotoluene | Not available |
| 6 | 2-Bromo-4-chloro-6-fluorotoluene | Not available |
| 7 | 2-Bromo-5-chloro-3-fluorotoluene | 1242339-10-1 |
| 8 | 2-Bromo-5-chloro-4-fluorotoluene | Not available |
| 9 | 2-Bromo-6-chloro-3-fluorotoluene | Not available |
| 10 | 2-Bromo-6-chloro-4-fluorotoluene | Not available |
| 11 | 3-Bromo-2-chloro-4-fluorotoluene | Not available |
| 12 | 3-Bromo-2-chloro-5-fluorotoluene | Not available |
| 13 | 3-Bromo-2-chloro-6-fluorotoluene | Not available |
| 14 | 3-Bromo-4-chloro-2-fluorotoluene | Not available |
| 15 | 3-Bromo-4-chloro-5-fluorotoluene | Not available |
| 16 | 3-Bromo-4-chloro-6-fluorotoluene | Not available |
| 17 | 4-Bromo-2-chloro-3-fluorotoluene | Not available |
| 18 | 4-Bromo-2-chloro-5-fluorotoluene | 93765-83-4 |
| 19 | 4-Bromo-2-chloro-6-fluorotoluene | Not available |
| 20 | 4-Bromo-3-chloro-2-fluorotoluene | Not available |
| 21 | 4-Bromo-3-chloro-5-fluorotoluene | Not available |
| 22 | 4-Bromo-3-chloro-6-fluorotoluene | Not available |
| 23 | 5-Bromo-2-chloro-3-fluorotoluene | Not available |
| 24 | 5-Bromo-2-chloro-4-fluorotoluene | Not available |
| 25 | 2-Bromo-5-chloro-1-fluoro-3-methylbenzene | Not available |
| 26 | 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 |
| 27 | 5-Bromo-3-chloro-2-fluorotoluene | Not available |
| 28 | 3-Bromo-2-chloro-5-fluorotoluene | Not available |
Synonyms: It is important to note that alternative naming conventions exist, such as naming the compound as a substituted benzene. For example, 2-bromo-5-chloro-3-fluorotoluene can also be named 2-bromo-5-chloro-1-fluoro-3-methylbenzene.[1] Similarly, 4-bromo-2-chloro-5-fluorotoluene is also known as 1-bromo-5-chloro-2-fluoro-4-methylbenzene.[2]
Physicochemical and Safety Data
| IUPAC Name | Molecular Weight ( g/mol ) | Physical Form (at 20°C) | Melting Point (°C) | GHS Hazard Statements |
| 4-Bromo-5-chloro-2-fluorotoluene | 223.47 | Solid | 30-35 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| 4-Bromo-2-chloro-5-fluorotoluene | 223.47 | Not available | Not available | H315, H319, H335[2] |
| 2-Bromo-5-chloro-3-fluorotoluene | 223.47 | Not available | Not available | Not available |
| 3-Bromo-2-chloro-5-fluorotoluene | 223.47 | Not available | Not available | Not available |
Experimental Protocols
Synthesis of Bromochlorofluorotoluene Isomers
The synthesis of specific bromochlorofluorotoluene isomers typically involves multi-step reaction sequences, often utilizing electrophilic aromatic substitution and Sandmeyer reactions. Below is a detailed protocol for the synthesis of 5-Bromo-3-chloro-2-fluorotoluene.[4]
Protocol: Synthesis of 5-Bromo-3-chloro-2-fluorotoluene
This synthesis is a three-step process starting from 3-chloro-2-fluorotoluene.
Step 1: Nitration of 3-Chloro-2-fluorotoluene
-
In a round-bottom flask, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 0.1 mol of 3-chloro-2-fluorotoluene to the stirred sulfuric acid.
-
Separately, prepare a nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 15 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the 3-chloro-2-fluorotoluene solution, keeping the reaction temperature between 0-10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Collect the precipitated 3-chloro-2-fluoro-5-nitrotoluene by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Reduction of 3-Chloro-2-fluoro-5-nitrotoluene to 5-Amino-3-chloro-2-fluorotoluene
-
In a round-bottom flask, dissolve 0.05 mol of 3-chloro-2-fluoro-5-nitrotoluene in 100 mL of ethanol.
-
Add a solution of 0.15 mol of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-amino-3-chloro-2-fluorotoluene.
Step 3: Sandmeyer Reaction to Yield 5-Bromo-3-chloro-2-fluorotoluene
-
Diazotization: Suspend 0.03 mol of 5-amino-3-chloro-2-fluorotoluene in a mixture of 20 mL of 48% hydrobromic acid and 20 mL of water in a beaker. Cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 0.033 mol of sodium nitrite in 10 mL of water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether) (3 x 40 mL).
-
Combine the organic layers and wash with dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 5-bromo-3-chloro-2-fluorotoluene by vacuum distillation or column chromatography.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Typical chemical shifts for aromatic protons are in the range of 6.5-8.0 ppm. The methyl group protons will appear as a singlet around 2.0-2.5 ppm. The exact chemical shifts and coupling patterns will be unique to each isomer.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 110-160 ppm, while the methyl carbon will be observed around 15-25 ppm. The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the isomer.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. C-halogen stretching frequencies are found in the fingerprint region (below 1000 cm⁻¹), with C-F stretches being the highest in frequency, followed by C-Cl and C-Br.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds, which also serves to separate any impurities.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens. Analyze the fragmentation pattern to further confirm the structure. Common fragmentations include the loss of a halogen atom or the methyl group.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activities and involvement in signaling pathways for the various isomers of bromochlorofluorotoluene. However, halogenated aromatic compounds, in general, are known to be metabolized in biological systems, often by cytochrome P450 enzymes.[5] This metabolism can lead to the formation of more polar metabolites that can be excreted, but it can also sometimes result in the formation of reactive intermediates with toxicological implications.[6] The biological activity of substituted toluenes can be influenced by the nature and position of the substituents on the aromatic ring.[7]
Diagrams
Caption: General experimental workflow for the synthesis and characterization of a bromochlorofluorotoluene isomer.
Caption: Logical diagram illustrating the positional isomerism of bromochlorofluorotoluene.
Caption: General metabolic pathway for halogenated toluenes.
References
- 1. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scialert.net [scialert.net]
- 6. Biotransformation of halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 1-Bromo-4-chloro-2-fluoro-5-methylbenzene: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical research on this specific molecule, this document leverages computational data from public repositories and established theoretical methodologies applied to structurally analogous compounds. This guide aims to provide a foundational understanding of its molecular properties and a framework for future in-silico research.
Molecular Structure and Properties
This compound is a substituted toluene with the chemical formula C₇H₅BrClF. Its structure features a benzene ring with bromine, chlorine, fluorine, and methyl group substituents, leading to several positional isomers. The specific isomer addressed here is this compound.
Computed Molecular Properties
Computational chemistry provides valuable insights into the physicochemical properties of molecules. The following table summarizes key computed descriptors for this compound, sourced from publicly available data.[1][2]
| Property | Value |
| Molecular Formula | C₇H₅BrClF |
| IUPAC Name | This compound[2] |
| Molecular Weight | 223.47 g/mol [1][2] |
| Exact Mass | 221.92472 Da[1][2] |
| InChI | InChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3[2] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)F)Br[2] |
Theoretical Framework and Computational Methodology
Proposed Computational Protocol
A typical computational study to elucidate the properties of this compound would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. A common and effective method for this is the B3LYP functional with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be valuable for the identification and characterization of the compound.
-
Electronic Property Calculation: Key electronic properties are determined to understand the molecule's reactivity and electronic behavior. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species.
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.
Predicted Structural Parameters
Based on the proposed computational protocol, one can predict the optimized geometrical parameters for this compound. While the exact values require performing the calculations, the following table provides an illustrative structure for presenting such data, based on typical bond lengths and angles for similar aromatic compounds.
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.41 |
| C-H | ~1.08 |
| C-Br | ~1.90 |
| C-Cl | ~1.74 |
| C-F | ~1.35 |
| C-C (methyl) | ~1.51 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-H | ~120 |
| C-C-Br | ~120 |
| C-C-Cl | ~120 |
| C-C-F | ~120 |
| H-C-H (methyl) | ~109.5 |
| Dihedral Angles (°) | |
| Ring Dihedrals | ~0 |
Logical Relationships in Computational Analysis
The various components of a theoretical study are interconnected, with the output of one step often serving as the input for the next. The following diagram illustrates the logical flow and dependencies in the computational analysis of a molecule.
Conclusion
This technical guide has outlined the key theoretical aspects of this compound based on available computational data and established theoretical methodologies. While direct experimental or theoretical studies on this specific molecule are sparse, the framework presented here provides a solid foundation for researchers and scientists to initiate in-silico investigations. The proposed computational protocol, including geometry optimization, vibrational analysis, and electronic property calculations, can yield valuable data for understanding the molecule's structure, reactivity, and potential applications in drug development and materials science. Future computational studies are encouraged to validate and expand upon the predictive data presented in this guide.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki coupling of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene , a versatile building block in medicinal chemistry and materials science. The presence of multiple halogen substituents with differential reactivity (Br > Cl) allows for selective functionalization, making this substrate particularly valuable for the construction of complex molecular architectures.
The protocol outlined below focuses on the selective activation of the carbon-bromine bond, leveraging the higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed oxidative addition. By carefully selecting the catalyst, ligand, base, and reaction conditions, a wide range of aryl and heteroaryl boronic acids can be coupled to the this compound core, providing access to a diverse library of novel compounds.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of commercially available boronic acids. These representative data are based on established literature for structurally similar substrates and serve as a guideline for expected outcomes. The yields are for isolated products after purification by column chromatography.
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-2-fluoro-5-methyl-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-chloro-2-fluoro-5-methyl-1,1'-biphenyl | 80-90 |
| 3 | 3-Tolylboronic acid | 3',4-Dimethyl-2-fluoro-1,1'-biphenyl | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-4-chloro-2-fluoro-5-methyl-1,1'-biphenyl | 75-85 |
| 5 | Thiophene-2-boronic acid | 2-(4-Chloro-2-fluoro-5-methylphenyl)thiophene | 70-80 |
| 6 | Pyridine-3-boronic acid | 3-(4-Chloro-2-fluoro-5-methylphenyl)pyridine | 65-75 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 222.45 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol, 651.6 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 14.7 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have made it an invaluable tool in the pharmaceutical and materials science industries. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. The presence of multiple halogen substituents on the aromatic ring offers an opportunity for chemoselective functionalization, a critical aspect in the efficient synthesis of complex molecules.
The selective amination of this compound hinges on the differential reactivity of the aryl-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for oxidative addition to the Pd(0) center is Ar-I > Ar-Br > Ar-Cl.[3] This inherent reactivity difference allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. This application note will focus on conditions that favor the selective amination at the C-1 position (the site of the bromine atom).
Data Presentation
The following tables summarize representative data for the Buchwald-Hartwig amination of various aryl halides with morpholine. While specific data for this compound is not available in the literature, the data presented for analogous substrates provides a strong basis for the development of a robust protocol.
Table 1: Buchwald-Hartwig Amination of Various Aryl Halides with Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 6 | 95 | [4] |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 | [5] |
| 3 | 4-Bromoanisole | (NHC)Pd(allyl)Cl (3.0) | - | LHMDS | Toluene | 80 | 0.33 | 90 | [6] |
| 4 | 2-Chlorotoluene | (NHC)Pd(allyl)Cl (3.0) | - | LHMDS | Toluene | 80 | 0.42 | 94 | [6] |
| 5 | 6-Bromo-2-chloroquinoline | Pd(OAc)₂ (10) | XPhos (10) | K₂CO₃ | Dioxane | 100 | 24 | 75 (selective at Br) | [7] |
Note: Yields are for the isolated product. LHMDS = Lithium bis(trimethylsilyl)amide, (NHC)Pd(allyl)Cl = N-Heterocyclic Carbene Palladium Allyl Chloride Precatalyst.
Table 2: Screening of Reaction Parameters for Selective Amination
This table provides a guide for optimizing the selective amination of this compound.
| Parameter | Recommended Starting Conditions | Considerations for Optimization |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pre-formed catalysts like G3-XPhos can also be effective. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are generally preferred.[8] The choice of ligand can significantly impact selectivity and reaction rate. |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv) | Strong, non-nucleophilic bases are required. The choice of base can influence functional group tolerance.[9] |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are crucial for catalytic activity. |
| Temperature | 80-110 °C | Lower temperatures may enhance selectivity but may require longer reaction times. |
| Amine | Morpholine (1.2-1.5 equiv) | The protocol can be adapted for other primary and secondary amines. |
Experimental Protocols
The following is a detailed protocol for the selective Buchwald-Hartwig amination of this compound with morpholine. This protocol is based on established procedures for similar aryl halides.[4][10]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flasks, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3.0 mol%).
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-chloro-2-fluoro-5-methylphenyl)morpholine.
Mandatory Visualization
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a dry environment.
-
Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: Selective Grignard Reagent Formation from 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Abstract
This application note provides a detailed protocol for the chemoselective formation of a Grignard reagent from 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. By leveraging the differential reactivity of carbon-halogen bonds with magnesium metal, the Grignard reagent is formed selectively at the carbon-bromine bond, leaving the more stable carbon-chlorine and carbon-fluorine bonds intact. This method is critical for the synthesis of complex, polysubstituted aromatic compounds widely used in pharmaceutical and materials science research.
Principle of Selective Formation
The formation of Grignard reagents (organomagnesium halides) involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1][2] When multiple halogens are present on an aromatic ring, the reaction rate is primarily governed by the carbon-halogen bond dissociation energy.[3] The bond strength increases in the order C-I < C-Br < C-Cl < C-F.[4][5]
Consequently, magnesium reacts preferentially with the weaker C-Br bond, which has a lower activation energy for insertion, compared to the stronger C-Cl and C-F bonds.[4][6] This significant difference in reactivity allows for the highly selective synthesis of 4-chloro-2-fluoro-5-methylphenylmagnesium bromide. The C-F bond is particularly robust and generally unreactive toward magnesium under standard Grignard formation conditions.[4]
Quantitative Data: Bond Dissociation Energies
The selectivity of the reaction is quantitatively supported by the bond dissociation energies (BDE) of the relevant aryl-halogen bonds. A lower BDE corresponds to a weaker bond and higher reactivity with magnesium.
| Bond Type (on Benzene Ring) | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C—Br | ~290 | Highest |
| C—Cl | ~346 | Intermediate |
| C—F | ~520-540 | Lowest (Generally Unreactive) |
| (Data adapted from various sources)[4][6] |
Experimental Protocol
This protocol is adapted from established methods for preparing Grignard reagents from similar polyhalogenated aromatic compounds.[7]
3.1 Materials and Reagents
-
This compound (≥98% purity)
-
Magnesium turnings (99.8% purity)
-
Iodine (crystal, activating agent)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Diethyl Ether (for washing)
-
Nitrogen or Argon gas (high purity)
-
1.0 M HCl solution (for quenching/testing)
3.2 Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert atmosphere manifold
-
Syringes and needles
3.3 Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Versatile Role of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-4-chloro-2-fluoro-5-methylbenzene as a key building block in the synthesis of pharmaceutical compounds. This trifunctionalized aromatic ring system offers multiple reaction handles for the construction of complex molecular architectures, making it a valuable intermediate in medicinal chemistry.
Introduction to this compound
This compound is a halogenated aromatic compound with a unique substitution pattern that allows for selective functionalization. The presence of bromo, chloro, and fluoro groups, each with distinct reactivity profiles, enables chemists to perform a variety of cross-coupling and nucleophilic substitution reactions. This versatility is paramount in the synthesis of novel drug candidates.
While direct synthesis examples for blockbuster drugs using this exact starting material are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. Analogous compounds, such as 1-bromo-2-chloro-4-fluorobenzene, are crucial for synthesizing drugs like brilanestrant, a selective estrogen receptor degrader (SERD) for breast cancer treatment.[1] Similarly, related bromo-chloro-benzene derivatives are key intermediates in the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[2][3][4]
This document will detail potential applications of this compound in common, pharmaceutically relevant reactions and provide generalized protocols based on established methodologies for similar substrates.
Key Synthetic Applications and Protocols
The differential reactivity of the halogen substituents on the benzene ring allows for a stepwise and controlled elaboration of the molecule. The bromo group is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the chloro group, while the fluoro group is generally the least reactive under these conditions. This hierarchy allows for selective functionalization at the C1 position.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern pharmaceutical synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common in drug molecules. The bromo group of this compound can be selectively coupled with a variety of boronic acids or esters.
Experimental Protocol: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol) or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane or Toluene/Water (e.g., 10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent, followed by the palladium catalyst and the phosphine ligand.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/H₂O |
| Temperature | 100 °C |
| Reaction Time | 4-12 h |
| Yield | 75-95% |
| Purity (by HPLC) | >98% |
Note: Yields and reaction times are representative and will vary depending on the specific arylboronic acid and reaction conditions used.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a biaryl compound.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, which is a common structural motif in kinase inhibitors and other targeted therapies.
Experimental Protocol: Synthesis of an Aryl-Alkyne Intermediate via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
A suitable base such as triethylamine (TEA) or diisopropylamine (DIPA)
-
Solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound and the terminal alkyne.
-
Purge the flask with an inert gas.
-
Add the solvent and the base.
-
Add the palladium catalyst and copper(I) iodide.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylacetylene |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | 50 °C |
| Reaction Time | 2-8 h |
| Yield | 70-90% |
| Purity (by HPLC) | >97% |
Note: Yields and reaction times are representative and will vary depending on the specific alkyne and reaction conditions used.
Application in the Synthesis of Pharmaceutical Scaffolds
The products from the reactions described above can serve as advanced intermediates for a variety of pharmaceutical classes.
Estrogen Receptor Degraders (e.g., Brilanestrant)
The biaryl scaffold is central to the structure of many selective estrogen receptor degraders (SERDs). Brilanestrant, for example, is built upon a core that could be conceptually derived from a building block like this compound. The drug functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to its degradation, thereby inhibiting the growth of ER-expressing cancer cells.[5]
Caption: Mechanism of action of an SGLT2 inhibitor in the kidney.
Conclusion
This compound represents a highly valuable and versatile building block for pharmaceutical synthesis. Its distinct halogen substitution pattern allows for selective and sequential functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. The resulting complex intermediates are suitable for the synthesis of a wide range of biologically active molecules, including targeted therapies for cancer and metabolic disorders. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this readily accessible chemical scaffold.
References
- 1. ossila.com [ossila.com]
- 2. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 1-Bromo-4-chloro-2-fluoro-5-methylbenzene in various palladium-catalyzed cross-coupling reactions. This polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and materials science, offering multiple points for diversification.[1] The presence of bromo, chloro, and fluoro substituents allows for selective functionalization, primarily at the more reactive carbon-bromine bond, using common palladium-catalyzed methodologies.
The protocols outlined below are generalized based on established methods for structurally similar aryl bromides. Researchers should consider these as robust starting points, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary to achieve optimal yields for specific reaction partners.
Overview of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. For this compound, the carbon-bromine bond is the primary site for oxidative addition to the palladium(0) catalyst, leaving the chloro group intact for potential subsequent transformations. The fluoro and methyl groups on the ring can influence the electronic properties and steric environment of the reaction center.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.
Generalized Reaction Scheme:

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 80-92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 82-94 |
| 4 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 (het.) | - | K₂CO₃ | H₂O/TBAB | 100 | 75-88 |
*Yields are illustrative and based on reactions with similar brominated aromatic substrates.[3][4][5][6] Optimization for this compound is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene and water, 4:1 ratio, 5 mL) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow Diagrams
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) forms a carbon-carbon bond between an unsaturated halide and an alkene, creating a substituted alkene.[7][8] This reaction is highly effective for the vinylation of aryl halides.
Generalized Reaction Scheme:

Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 88-96 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 85-93 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Triphenylphosphine (4) | NaOAc | DMAc | 120 | 80-90 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | - | Et₃N | DMF | 100 | 70-85 |
*Yields are illustrative and based on reactions with similar brominated aromatic substrates.[9][10] Optimization is recommended.
Experimental Protocol: Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), ligand (if required, e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%), and base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).[9]
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes, then seal the tube.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor reaction progress by GC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite to remove the palladium black.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagram
Caption: Generalized Heck reaction catalytic cycle.[10]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.[11][12]
Generalized Reaction Scheme:

Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | DMF | 80 | 85-95 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 88-96 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (5) | DIPA | Acetonitrile | RT | 82-94 |
*Yields are illustrative and based on reactions with similar brominated aromatic substrates.[9][13] Optimization is recommended.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper catalyst (e.g., CuI, 0.04 mmol, 4 mol%).[9]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction at the specified temperature (e.g., 65 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with diethyl ether, and filter through celite to remove the catalyst residues.
-
Wash the filtrate with saturated NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[14][15] This reaction is fundamental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[16]
Generalized Reaction Scheme:

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 90-99 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88-97 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 85-95 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 110 | 82-92 |
*Yields are illustrative and based on reactions with similar brominated aromatic substrates.[14] Optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).[14]
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[14]
-
After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for cross-coupling experiments.
References
- 1. This compound [myskinrecipes.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, utilizing 1-Bromo-4-chloro-2-fluoro-5-methylbenzene as a key starting material. The following sections outline proposed synthetic pathways to carbazole, benzofuran, and benzothiazole derivatives, which are prevalent scaffolds in medicinal chemistry. The protocols are based on established synthetic methodologies and are intended to serve as a guide for the development of new chemical entities.
Synthesis of a Novel Substituted Carbazole via Palladium-Catalyzed Amination and C-H Arylation
This protocol describes a two-step synthesis of a novel, substituted carbazole. The first step involves a Buchwald-Hartwig amination to form a diarylamine intermediate, which then undergoes an intramolecular C-H activation and cyclization to yield the carbazole product.
Data Presentation
| Step | Reaction Type | Starting Material | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Buchwald-Hartwig Amination | This compound | 2-Bromoaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | 85 |
| 2 | Intramolecular C-H Arylation | N-(2-bromophenyl)-4-chloro-2-fluoro-5-methylaniline | - | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 70 |
Experimental Protocols
Step 1: Synthesis of N-(2-bromophenyl)-4-chloro-2-fluoro-5-methylaniline (Diarylamine Intermediate)
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 2-bromoaniline (1.2 mmol, 1.2 equiv.), Sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired diarylamine.
Step 2: Synthesis of 7-Bromo-2-chloro-4-fluoro-1-methyl-9H-carbazole
-
Preparation: In a sealed tube, combine the diarylamine intermediate from Step 1 (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 120 °C for 24 hours. Monitor the reaction for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the final carbazole product.
Visualizations
Synthesis of a Novel Substituted Benzofuran via Sonogashira Coupling and Intramolecular Cyclization
This protocol outlines a proposed synthesis of a 2-substituted benzofuran derivative. The synthesis commences with a Sonogashira coupling to introduce an alkynyl group, which is followed by an intramolecular cyclization to construct the benzofuran ring.
Data Presentation
| Step | Reaction Type | Starting Material | Key Reagents | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Sonogashira Coupling | This compound | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 8 | 90 |
| 2 | Intramolecular Hydroalkoxylation | 3-(4-Chloro-2-fluoro-5-methylphenyl)prop-2-yn-1-ol | - | PdCl₂(PPh₃)₂ | - | Toluene | 100 | 12 | 75 |
Experimental Protocols
Step 1: Synthesis of 3-(4-Chloro-2-fluoro-5-methylphenyl)prop-2-yn-1-ol
-
Preparation: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a mixture of THF (5 mL) and Et₃N (2 mL), add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reagent Addition: Add propargyl alcohol (1.5 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 65 °C and stir for 8 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, filter off the salts, and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, water, and brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the desired alcohol.
Step 2: Synthesis of 6-Chloro-4-fluoro-2,7-dimethylbenzofuran
-
Preparation: In a pressure tube, dissolve the alcohol from Step 1 (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%).
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under vacuum.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to obtain the substituted benzofuran.
Visualizations
Synthesis of a Novel Substituted Benzothiazole
This section details a proposed multi-step synthesis for a novel benzothiazole derivative. The synthetic route involves an initial nucleophilic aromatic substitution to introduce a sulfur moiety, followed by formation of an o-aminothiophenol equivalent and subsequent cyclization.
Data Presentation
| Step | Reaction Type | Starting Material | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound | Sodium thiomethoxide | - | DMF | 80 | 6 | 95 |
| 2 | Nitration | 1-Bromo-4-chloro-5-methyl-2-(methylthio)benzene | HNO₃ / H₂SO₄ | - | Acetic Acid | 0-25 | 2 | 80 |
| 3 | Reduction | 1-Bromo-4-chloro-5-methyl-6-nitro-2-(methylthio)benzene | Iron powder / NH₄Cl | - | Ethanol/Water | 80 | 4 | 90 |
| 4 | Cyclization (Jacobson) | 2-Amino-5-bromo-4-chloro-3-methylthiophenol | Formic Acid | - | - | 100 | 3 | 85 |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-chloro-5-methyl-2-(methylthio)benzene
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in DMF (10 mL).
-
Reagent Addition: Add sodium thiomethoxide (1.2 mmol, 1.2 equiv.) portion-wise at room temperature.
-
Reaction: Heat the mixture to 80 °C for 6 hours.
-
Work-up: Cool the reaction, pour into ice-water, and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to give the thioether, which may be used without further purification.
Step 2: Nitration
-
Preparation: Dissolve the thioether from Step 1 (1.0 mmol) in glacial acetic acid (5 mL) and cool to 0 °C.
-
Reagent Addition: Add a pre-cooled mixture of concentrated H₂SO₄ (1 mL) and HNO₃ (1 mL) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1.5 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry.
Step 3: Reduction to Amino Thioether
-
Preparation: To a suspension of the nitro compound from Step 2 (1.0 mmol) in ethanol (15 mL) and water (5 mL), add iron powder (5.0 mmol, 5.0 equiv.) and NH₄Cl (0.5 mmol, 0.5 equiv.).
-
Reaction: Heat the mixture to reflux (80 °C) for 4 hours.
-
Work-up: Filter the hot reaction mixture through Celite® and wash the pad with hot ethanol. Concentrate the filtrate and extract with ethyl acetate. Wash with water and brine, dry, and concentrate to yield the aniline derivative.
Step 4: Synthesis of 5-Bromo-6-chloro-7-methylbenzothiazole
-
Preparation: Heat the aniline derivative from Step 3 (1.0 mmol) with formic acid (5 mL) at 100 °C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into a cold, saturated NaHCO₃ solution to neutralize the excess acid.
-
Purification: Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final benzothiazole product.
Visualizations
Application Notes and Protocols: Experimental Procedure for the Lithiation of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for the regioselective lithiation of 1-bromo-4-chloro-2-fluoro-5-methylbenzene. The procedure is based on the principles of directed ortho-metalation (DoM), a powerful tool in organic synthesis for the functionalization of aromatic rings. In this substrate, the fluorine atom is anticipated to be the most potent directing group, facilitating deprotonation at the ortho position.[1][2] The resulting organolithium species is a versatile intermediate that can be reacted with a variety of electrophiles to introduce new functional groups with high regioselectivity. The typical protocol employs a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent at low temperatures.[3][4][5]
Reaction Principle
The lithiation of this compound is expected to proceed via a directed ortho-metalation mechanism. The fluorine atom, being a strong directing metalation group (DMG), coordinates with the organolithium reagent and directs deprotonation to the adjacent C-H bond (at the C3 position).[1][6] This is favored over halogen-metal exchange, which is a potential side reaction. The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate.[3][4] Subsequent quenching with an electrophile allows for the introduction of a desired substituent at the C3 position.
Experimental Data Summary
The following table summarizes the key experimental parameters and expected results for the lithiation of this compound and subsequent quenching with a generic electrophile (E+).
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 mmol |
| Lithiating Agent | n-Butyllithium (n-BuLi) | 1.2 equiv. (2.5 M in hexanes) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 10 mL |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1.2 equiv. (Optional, can enhance reactivity) |
| Reaction Temperature | -78 °C | Maintained throughout the addition and reaction |
| Reaction Time | 1-2 hours | Monitored by TLC or GC-MS of quenched aliquots |
| Quenching Agent | Electrophile (e.g., DMF, (CH₃)₂SO₄, CO₂) | 1.5 equiv. |
| Expected Yield | 75-90% | Dependent on the electrophile used |
| Expected Purity | >95% | After purification by column chromatography |
Detailed Experimental Protocol
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional)
-
Electrophile of choice (e.g., N,N-dimethylformamide for formylation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes to ensure anhydrous and oxygen-free conditions.
-
Addition of Starting Material and Solvent: To the flask, add this compound (1.0 mmol). Dissolve it in anhydrous THF (10 mL) via syringe. If using TMEDA, add it at this stage (1.2 equiv.).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.2 equiv., 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by taking small aliquots, quenching with D₂O, and analyzing by GC-MS to check for deuterium incorporation.
-
Quenching with Electrophile: After the lithiation is complete, add the desired electrophile (1.5 equiv.) dropwise via syringe at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 2-3 hours or overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure functionalized product.
Safety Precautions:
-
Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water.[7] Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
A dry chemical fire extinguisher (Class D) should be readily available.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the lithiation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
Application of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene in Agrochemical Research: A Detailed Overview
Introduction
1-Bromo-4-chloro-2-fluoro-5-methylbenzene is a key aromatic building block utilized in the synthesis of advanced agrochemicals, particularly within the class of pyrazolecarboxamide fungicides. Its specific substitution pattern of bromine, chlorine, fluorine, and a methyl group provides a versatile scaffold for the construction of complex molecules with potent fungicidal activity. This halogenated benzene derivative serves as a crucial precursor for generating highly substituted aniline and biphenyl intermediates, which are essential components of modern fungicides that target the succinate dehydrogenase (SDH) enzyme in pathogenic fungi.
This document provides a comprehensive overview of the application of this compound in the synthesis of a novel pyrazolecarboxamide fungicide. Detailed experimental protocols, quantitative efficacy data, and diagrammatic representations of the synthetic and biological pathways are presented to guide researchers and professionals in the field of agrochemical development.
Application in the Synthesis of Pyrazolecarboxamide Fungicides
This compound is strategically employed as a starting material for the synthesis of N-(substituted-biphenylyl)pyrazole-4-carboxamides. These fungicides are known for their broad-spectrum activity against a variety of plant pathogens. The synthesis involves a multi-step process where the bromo-substituted benzene is transformed into a key biphenyl amine intermediate, which is then coupled with a pyrazolecarboxylic acid moiety to yield the final active ingredient.
Quantitative Data: Fungicidal Efficacy
The following table summarizes the in vitro fungicidal activity of a representative pyrazolecarboxamide fungicide synthesized from this compound against several important plant pathogens.
| Fungal Pathogen | Common Name of Disease | EC50 (mg/L) |
| Botrytis cinerea | Gray Mold | 1.61 |
| Rhizoctonia solani | Rice Sheath Blight | 0.022 |
| Alternaria porri | Purple Blotch of Onion | Moderate Activity |
| Marssonina coronaria | Apple Blotch | Moderate Activity |
Note: The EC50 value represents the concentration of the compound that inhibits 50% of the fungal growth. Lower values indicate higher fungicidal activity.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of a pyrazolecarboxamide fungicide starting from this compound.
Step 1: Synthesis of 4-Chloro-2-fluoro-5-methylaniline
This initial step involves the conversion of the bromo-substituted benzene into the corresponding aniline derivative.
Materials:
-
This compound
-
Sodium azide
-
Copper(I) iodide
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
To a solution of this compound in DMF, add sodium azide and copper(I) iodide.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude aryl azide.
-
Dissolve the crude aryl azide in methanol and add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-Chloro-2-fluoro-5-methylaniline.
Step 2: Synthesis of the Biphenyl Amine Intermediate
This step involves a Suzuki coupling reaction to form the biphenyl structure.
Materials:
-
4-Chloro-2-fluoro-5-methylaniline
-
(3,4-Dichlorophenyl)boronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a reaction vessel, combine 4-Chloro-2-fluoro-5-methylaniline, (3,4-dichlorophenyl)boronic acid, palladium(II) acetate, and triphenylphosphine in a mixture of DME and water.
-
Add sodium carbonate to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl amine intermediate.
Step 3: Synthesis of the Final Pyrazolecarboxamide Fungicide
The final step is the amidation reaction between the biphenyl amine and a pyrazolecarboxylic acid chloride.
Materials:
-
Biphenyl amine intermediate from Step 2
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Dissolve the biphenyl amine intermediate in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazolecarboxamide fungicide.
Visualizations
Synthetic Pathway
Caption: Synthetic route to a pyrazolecarboxamide fungicide.
Experimental Workflow
Caption: Overall experimental and evaluation workflow.
Mechanism of Action: SDH Inhibition
Caption: Inhibition of Succinate Dehydrogenase (SDH).
Application Notes and Protocols for the Scale-up Synthesis of Derivatives from 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of derivatives from the versatile building block, 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. This starting material is particularly valuable in medicinal chemistry for the synthesis of novel therapeutic agents due to its unique substitution pattern, which allows for selective functionalization. The protocols detailed below focus on two of the most powerful and widely used cross-coupling reactions in pharmaceutical development: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules. Its distinct arrangement of bromo, chloro, fluoro, and methyl substituents offers multiple, regioselective reaction sites. The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, or amine moieties through Buchwald-Hartwig amination. These reactions are fundamental in the discovery and development of new drugs, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Core Applications in Drug Discovery
While specific derivatives of this compound are often proprietary, the structural motif is found in compounds targeting a variety of signaling pathways. For instance, fluorinated biaryl compounds are known to be potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer. The 2-fluoro-biphenyl moiety, which can be readily synthesized from this starting material, is a common feature in kinase inhibitors designed to target the ATP-binding site.
Scale-up Synthesis Protocols
The following protocols are designed for the scale-up synthesis of biaryl and N-aryl derivatives of this compound. Safety precautions, including conducting reactions under an inert atmosphere and using appropriate personal protective equipment, should be strictly followed.
Protocol 1: Scale-up Suzuki-Miyaura Cross-Coupling for Biaryl Derivatives
This protocol describes the synthesis of a biaryl compound, a common core structure in many kinase inhibitors.
Reaction Scheme:
Figure 1: Suzuki-Miyaura cross-coupling reaction workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 1067882-53-4 | 223.47 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 2.0 |
| Toluene | 108-88-3 | 92.14 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Experimental Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Evacuate and backfill the reactor with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water in a 4:1 ratio to the reactor.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl derivative.
Expected Yield and Purity:
| Derivative Class | Typical Yield Range | Typical Purity (by HPLC) |
| Biaryl | 75-95% | >98% |
Protocol 2: Scale-up Buchwald-Hartwig Amination for N-Aryl Derivatives
This protocol outlines the synthesis of N-aryl derivatives, which are also prevalent in pharmaceutically active compounds.[1][2]
Reaction Scheme:
Figure 2: Buchwald-Hartwig amination reaction workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 1067882-53-4 | 223.47 | 1.0 |
| Primary or Secondary Amine | Varies | Varies | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 |
| XPhos | 564483-18-7 | 476.67 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - |
Experimental Procedure:
-
Reaction Setup: In a glovebox, charge a dry and inerted reactor with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the reactor.
-
Solvent Addition: Add anhydrous toluene to the reactor.
-
Reaction: Seal the reactor and heat the mixture to 100-110 °C with stirring. Monitor the reaction by HPLC or GC-MS. The reaction is typically complete in 12-24 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by column chromatography to yield the desired N-aryl derivative.[2]
Expected Yield and Purity:
| Derivative Class | Typical Yield Range | Typical Purity (by HPLC) |
| N-Aryl | 70-90% | >97% |
Signaling Pathway Diagram
The biaryl and N-aryl derivatives synthesized from this compound are often designed as inhibitors of protein kinases. The following diagram illustrates a simplified generic kinase signaling pathway that is a common target in cancer therapy.
Figure 3: A generic MAP Kinase signaling pathway often targeted by small molecule inhibitors.
Conclusion
The protocols provided herein offer robust and scalable methods for the synthesis of valuable biaryl and N-aryl derivatives from this compound. These derivatives are key components in the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. The ability to selectively functionalize the bromo position allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. The provided data and workflows are intended to serve as a practical guide for researchers in the pharmaceutical industry and academia.
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] For polyhalogenated substrates such as 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, the Sonogashira coupling offers a pathway for selective functionalization, leveraging the differential reactivity of the carbon-halogen bonds.
Chemoselectivity in the Sonogashira Coupling of this compound
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, generally follows the order of C-I > C-Br > C-Cl.[4] This trend is governed by the bond dissociation energies of the carbon-halogen bonds. Consequently, for this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more robust carbon-chlorine bond. This inherent difference in reactivity allows for highly chemoselective Sonogashira coupling at the bromine-substituted position while leaving the chlorine, fluorine, and methyl substituents intact.
By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to achieve high yields of the mono-alkynylated product, 1-(alkynyl)-4-chloro-2-fluoro-5-methylbenzene. This selective functionalization provides a valuable intermediate for further synthetic transformations.
Reaction Conditions and Optimization
Several factors can be optimized to ensure a successful and selective Sonogashira coupling of this compound.
-
Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is standard. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] For less reactive aryl bromides, the use of bulky, electron-rich phosphine ligands can be beneficial.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: A variety of solvents can be employed, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene being common choices. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and homocoupling of the alkyne (Glaser coupling).
-
Temperature: Reactions involving aryl bromides may require elevated temperatures to proceed at a reasonable rate.
For challenging substrates or to minimize side reactions like Glaser coupling, copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and a base in an appropriate solvent.
Summary of Recommended Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Copper Co-catalyst | CuI (1-5 mol%) | Can be omitted in copper-free protocols. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2-3 equivalents |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed |
| Temperature | 50 - 100 °C | Monitor reaction progress by TLC or GC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent side reactions. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general procedure for the chemoselective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that are sensitive to copper or to avoid Glaser homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₄
-
Diisopropylamine (DIPA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF (8 mL) and diisopropylamine (2.5 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Figure 1: Catalytic cycles of the Sonogashira coupling reaction.
Figure 2: General experimental workflow for Sonogashira coupling.
References
Troubleshooting & Optimization
Improving yield of Suzuki reaction with 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction, with a specific focus on improving the yield when using 1-Bromo-4-chloro-2-fluoro-5-methylbenzene.
This resource provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura reaction with this compound. Which halogen is expected to react selectively?
A1: In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of the carbon-halogen bond is a critical factor for selectivity. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.[1] Therefore, for this compound, the Suzuki coupling is expected to occur selectively at the C-Br bond, leaving the C-Cl bond intact. This chemoselectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2]
Q2: What are the key parameters I should consider to optimize the yield of my Suzuki reaction with this substrate?
A2: Optimizing a Suzuki-Miyaura coupling involves the careful selection of several key parameters. For a polyhalogenated and potentially sterically hindered substrate like this compound, the following factors are crucial:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or SPhos families, are often effective for challenging substrates as they promote the oxidative addition and reductive elimination steps.[3]
-
Base: The base plays a crucial role in the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and DMF.[4] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Temperature: The reaction temperature influences the reaction rate. While some Suzuki couplings can proceed at room temperature, many require heating, typically in the range of 80-120 °C, to achieve a good yield.[4]
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.[4]
Q3: I am observing low to no yield in my reaction. What are the common causes and how can I troubleshoot this?
A3: Low or no yield in a Suzuki coupling can stem from several issues. Here's a troubleshooting guide to address the most common problems:
-
Inactive Catalyst: Ensure your palladium source and ligand are of high quality and have been stored correctly under an inert atmosphere. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere.
-
Impure Reagents: The purity of your starting materials, including the aryl halide, boronic acid, and base, is crucial. Impurities can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: Systematically screen different combinations of ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using anhydrous conditions or employing more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you might encounter.
| Issue | Potential Cause | Recommended Solution(s) |
| No reaction or very low conversion | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst like Pd(dppf)Cl₂. Ensure ligands are stored under inert gas. |
| Oxygen in the reaction mixture. | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of argon or nitrogen. | |
| Incorrect base or solvent. | Screen a variety of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The solubility of the base is critical. | |
| Formation of homocoupled product (biaryl of the boronic acid) | Oxygen contamination. | Improve degassing procedures and ensure a robust inert atmosphere throughout the reaction. |
| Catalyst decomposition. | Use a more stable catalyst/ligand system. Lowering the reaction temperature might also help. | |
| Protodeboronation (loss of the boronic acid group) | Presence of water and/or strong base. | Consider using anhydrous solvents and a milder base like K₃PO₄ or CsF. Alternatively, use a more stable boronic ester derivative (e.g., pinacol ester). |
| Reaction stalls before completion | Catalyst deactivation. | Increase catalyst loading or add a fresh portion of the catalyst. The ligand-to-palladium ratio can also be optimized. |
| Poor solubility of reagents. | Choose a solvent system in which all reactants are soluble at the reaction temperature. For highly insoluble compounds, higher temperatures or the use of co-solvents might be necessary. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a standard starting point for the Suzuki coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene, Ethanol, and Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Bromo-chloro Aryl Compound
This protocol is adapted for polyhalogenated substrates and may offer improved yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various brominated aromatic compounds, which can be used as a reference for optimizing the reaction with this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | H₂O/Ethanol | 110 | 8 | >95[5] |
| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | H₂O/Ethanol | 110 | 48 | ~70[5] |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | ~80 |
| 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12-24 | High[6] |
Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield Suzuki Reactions
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, which is typically prepared via a Sandmeyer reaction involving the diazotization of 4-chloro-2-fluoro-5-methylaniline followed by bromination.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the Sandmeyer synthesis of this compound can stem from several factors throughout the two main stages: diazotization and the subsequent bromide substitution.
Diazotization Stage:
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Incomplete Diazotization: The conversion of the primary amine (4-chloro-2-fluoro-5-methylaniline) to the diazonium salt is critical. Ensure that the temperature is maintained between 0-5 °C, as higher temperatures can lead to the decomposition of the unstable diazonium salt. A slight excess of sodium nitrite is often used, but a large excess should be avoided.
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Instability of the Diazonium Salt: Diazonium salts are inherently unstable and can decompose prematurely. It is crucial to use the freshly prepared diazonium salt solution immediately in the next step.
Sandmeyer (Bromination) Stage:
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Catalyst Activity: The copper(I) bromide (CuBr) catalyst must be active. If it has been exposed to air for extended periods, it may have oxidized to copper(II) species, which are less effective.
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Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction itself often requires gentle warming to facilitate the decomposition of the diazonium salt and formation of the aryl radical. However, excessively high temperatures can promote side reactions. The optimal temperature should be carefully controlled.
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Side Reactions: The formation of byproducts such as phenols, azo compounds, or the product of hydro-de-diazotization (4-chloro-2-fluoro-5-methylbenzene) will directly impact the yield of the desired product.
Q2: I have identified a significant amount of a phenolic byproduct (4-chloro-2-fluoro-5-methylphenol) in my crude product mixture. How can I prevent its formation?
A2: The formation of phenols is a common side reaction in Sandmeyer syntheses and occurs when the diazonium salt reacts with water. To minimize the formation of 4-chloro-2-fluoro-5-methylphenol, consider the following:
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Temperature Control: Strictly maintain the temperature of the diazotization reaction at 0-5 °C. Premature decomposition of the diazonium salt at higher temperatures increases the likelihood of reaction with the aqueous solvent.
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Minimize Water Content: While the diazotization is typically performed in an aqueous acidic solution, ensuring that the subsequent Sandmeyer reaction is carried out with minimal excess water can be beneficial.
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Efficient Bromide Substitution: A highly active CuBr catalyst and optimal reaction conditions for the Sandmeyer step will favor the desired reaction with the bromide ion over the competing reaction with water. Ensure the CuBr is of good quality and that the reaction is adequately stirred to ensure proper mixing.
Q3: My crude product has a strong color, suggesting the presence of an azo dye. What causes this and how can it be avoided?
A3: Azo dyes are formed when the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring. In this synthesis, the most likely coupling partner is the unreacted starting material, 4-chloro-2-fluoro-5-methylaniline.
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Ensure Complete Diazotization: The primary cause of azo dye formation is the presence of unreacted starting amine when the diazonium salt is formed. Ensure that the stoichiometry of sodium nitrite is correct (a slight excess is common) and that it is added slowly and with efficient stirring to the acidic solution of the amine to ensure all the amine is converted to the diazonium salt.
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Maintain Low Temperature: Azo coupling is generally favored at slightly higher temperatures than diazotization. By keeping the temperature strictly at 0-5 °C during diazotization and the initial stages of the Sandmeyer reaction, you can minimize this side reaction.
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Acidity Control: The coupling reaction is often favored at less acidic pH. Maintaining a sufficiently acidic environment helps to keep the unreacted amine protonated, which deactivates it towards electrophilic attack by the diazonium salt.
Q4: I have a significant peak in my GC-MS analysis corresponding to 4-chloro-2-fluoro-5-methylbenzene (the hydro-de-diazotization product). What leads to this byproduct?
A4: The formation of the hydro-de-diazotization product, where the diazonium group is replaced by a hydrogen atom, is another common side reaction.
-
Radical Quenching: The Sandmeyer reaction proceeds via a radical mechanism. The intermediate aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture.
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Reducing Agents: The presence of unintended reducing agents can promote this side reaction.
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Reaction Conditions: The choice of solvent and the presence of certain additives can influence the extent of hydro-de-diazotization. While not always completely avoidable, ensuring a high concentration of the desired nucleophile (bromide) and an active catalyst can help to favor the desired bromination pathway.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 4-chloro-2-fluoro-5-methylaniline
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-fluoro-5-methylaniline (1 equivalent) in a mixture of hydrobromic acid (HBr, 48%, ~3 equivalents) and water.
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
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After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.
Step 2: Sandmeyer Bromination
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In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in hydrobromic acid (48%, ~1 equivalent).
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. The temperature of the CuBr solution should be maintained according to the desired reaction rate, often starting at room temperature and gently warming to 40-60 °C.
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Observe the evolution of nitrogen gas, which indicates the decomposition of the diazonium salt and the formation of the product.
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After the gas evolution ceases, continue to stir the reaction mixture at the elevated temperature for 1-2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
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Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
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Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove any unreacted bromine), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes potential yields and byproduct distribution based on general observations in Sandmeyer reactions. Actual results for the synthesis of this compound may vary and should be determined experimentally.
| Product/Byproduct | Typical Yield Range (%) | Factors Influencing Formation |
| This compound | 60 - 80 | Purity of reagents, temperature control, catalyst activity. |
| 4-chloro-2-fluoro-5-methylphenol | 5 - 15 | High reaction temperature, excess water. |
| Azo dye byproduct | 1 - 5 | Incomplete diazotization, elevated temperature. |
| 4-chloro-2-fluoro-5-methylbenzene | 2 - 10 | Presence of reducing agents, solvent effects. |
Visualizations
The following diagrams illustrate the key processes and troubleshooting logic for the synthesis of this compound.
Caption: Overall synthesis workflow for this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: An illustration of the main reaction pathway and common side reactions.
Technical Support Center: Purification of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The three main techniques for purifying this compound are:
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Vacuum Distillation: Suitable for separating the product from non-volatile impurities or solvents with significantly different boiling points.
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Column Chromatography: Effective for separating the target compound from structurally similar impurities.
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Recrystallization: Can be employed if the crude product is a solid and a suitable solvent or solvent system can be identified.
Q2: What are the expected physical properties of this compound?
A2: While experimental data for this specific compound is limited, estimations based on its structure and similar halogenated aromatic compounds are summarized below.
| Property | Estimated Value | Source |
| Molecular Weight | 223.47 g/mol | --INVALID-LINK-- |
| Appearance | Likely a liquid or low-melting solid at room temperature. | General observation for similar compounds |
| Boiling Point (atm) | 190 - 210 °C | Estimation based on structure |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). | General chemical principles |
Q3: What are potential impurities I should be aware of during purification?
A3: Potential impurities in crude this compound often depend on the synthetic route. Common impurities may include:
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Isomers: Positional isomers of the bromo, chloro, fluoro, or methyl groups on the benzene ring formed during synthesis.
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Starting Materials: Unreacted precursors from the synthesis.
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Byproducts: Compounds formed from side reactions, such as dehalogenated or polyhalogenated species.
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Solvents: Residual solvents from the reaction or initial workup.
Troubleshooting Guides
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature.
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Possible Cause 1: Incorrect pressure reading.
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Solution: Ensure your vacuum gauge is calibrated and functioning correctly. Leaks in the system can lead to a higher pressure than indicated, thus requiring a higher temperature for distillation. Check all joints and seals for leaks.
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Possible Cause 2: Presence of high-boiling impurities.
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Solution: If the boiling point is significantly higher than expected, your product may be contaminated with high-boiling point impurities. Consider a pre-purification step like column chromatography.
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Possible Cause 3: Inaccurate temperature measurement.
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Solution: Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
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Problem: The product is decomposing during distillation.
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Possible Cause 1: Distillation temperature is too high.
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Solution: Many organic compounds, especially halogenated ones, can be sensitive to high temperatures. It is crucial to perform the distillation under a sufficient vacuum to lower the boiling point. Aim for a pressure that allows distillation at a temperature well below the decomposition point.
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Possible Cause 2: Presence of acidic or basic impurities.
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Solution: Trace amounts of acids or bases can catalyze decomposition at elevated temperatures. Consider washing the crude product with a dilute sodium bicarbonate solution (if acidic impurities are suspected) or dilute hydrochloric acid (if basic impurities are suspected), followed by a water wash and drying before distillation.
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Column Chromatography
Problem: Poor separation of the desired product from impurities.
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Possible Cause 1: Inappropriate solvent system (eluent).
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Solution: The polarity of the eluent is critical. For a relatively non-polar compound like this compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for TLC analysis is a hexane:ethyl acetate mixture (e.g., 98:2 or 95:5 v/v).
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Possible Cause 2: Improperly packed column.
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Solution: An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase (e.g., silica gel) is packed uniformly. A slurry packing method is often preferred to minimize air bubbles.
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Possible Cause 3: Overloading the column.
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Solution: Loading too much crude material onto the column will result in broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.
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Problem: The product is not eluting from the column.
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Possible Cause 1: The eluent is not polar enough.
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Solution: If your product remains at the top of the column, the eluent is not polar enough to move it. Gradually increase the polarity of your solvent system. For example, if you are using pure hexane, try a 99:1 hexane:ethyl acetate mixture and progressively increase the ethyl acetate concentration.
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Possible Cause 2: The compound is reacting with the stationary phase.
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Solution: While less common for this type of compound, some molecules can react with or irreversibly adsorb to silica gel or alumina. If this is suspected, try using a different stationary phase, such as deactivated silica or a different adsorbent altogether.
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Recrystallization
Problem: The compound does not crystallize upon cooling.
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Possible Cause 1: The solution is not saturated.
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Solution: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.
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Possible Cause 2: The compound has oiled out instead of crystallizing.
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Solution: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the cooling is too rapid. Try using a lower-boiling point solvent or a solvent pair. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
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Possible Cause 3: Crystallization requires initiation.
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Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
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Problem: The purity of the product does not improve after recrystallization.
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Possible Cause 1: The chosen solvent does not effectively differentiate between the product and the impurity.
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Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. You may need to screen several solvents or solvent pairs to find the optimal one.
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Possible Cause 2: The impurities are co-crystallizing with the product.
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Solution: This can happen if the impurities are structurally very similar to the product. In this case, recrystallization may not be the most effective technique. Consider using column chromatography for better separation.
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Experimental Protocols
Protocol 1: Vacuum Distillation (General Procedure)
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Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
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Drying: Ensure the crude this compound is dry, as water will interfere with the vacuum.
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Vacuum Application: Slowly apply vacuum to the system.
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Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask.
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Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. For a structurally similar compound, 1-bromo-2-chloro-4-fluorobenzene, a boiling point of 62.0-62.8 °C at 12 mmHg has been reported. This suggests that for this compound, a similar temperature and pressure range would be a reasonable starting point.
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Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography (General Procedure)
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Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
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Eluent Selection: Based on TLC analysis, a suitable eluent system is likely to be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Start with a very low percentage of the polar solvent (e.g., 1-2%) and gradually increase if necessary.
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Column Packing: Pack the column using a slurry method with the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (like dichloromethane), and carefully load it onto the top of the column.
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Elution: Begin eluting with the chosen solvent system, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization (General Procedure)
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Solvent Selection: Screen for a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given its halogenated aromatic structure, suitable solvents to test could include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.
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Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
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Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the crystals, preferably under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
This technical support center provides troubleshooting guides and detailed protocols for researchers, scientists, and drug development professionals working with the sterically hindered aryl halide, 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge is the significant steric hindrance around the bromine atom. The ortho-fluoro and ortho-methyl groups physically block the approach of the palladium catalyst, which is necessary for the initial oxidative addition step in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This steric congestion can dramatically slow down the reaction rate or prevent it altogether.
Q2: My Suzuki-Miyaura coupling reaction is not proceeding or giving very low yields. What should I do?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are common. Here are several troubleshooting steps:
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Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, RuPhos, or XPhos. For extremely hindered substrates, specialized ligands like AntPhos or BI-DIME may be necessary. These ligands promote the formation of a highly reactive monoligated palladium(0) species.
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Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using a pre-formed catalyst complex that is more active.
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Base and Solvent: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good choice for hindered couplings. Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective. Ensure your solvent is anhydrous; toluene and dioxane are common choices.
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Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C.
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Chemoselectivity: Remember that the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the bromine position.
Q3: I am attempting a Buchwald-Hartwig amination and observing no product. What are the key parameters to adjust?
A3: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations on this substrate hinges on the right combination of catalyst, ligand, and base.
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Ligand Choice: Use bulky, electron-rich phosphine ligands. XPhos, RuPhos, and other Buchwald ligands are designed to facilitate reactions with hindered aryl halides.
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Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these reactions. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.
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Solvent: Anhydrous toluene or dioxane are standard solvents.
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Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the palladium catalyst.
Q4: Can I form a Grignard reagent from this compound? What are the potential issues?
A4: Forming a Grignard reagent is possible, but chemoselectivity is a key consideration. The C-Br bond is more reactive than the C-Cl bond, so the Grignard reagent will form selectively at the bromine position.[1] Key challenges include:
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Initiation: Grignard formation can sometimes be difficult to initiate. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane is crucial.[2]
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Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous ether or THF must be used as the solvent.[2]
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Side Reactions: If the reaction is sluggish, homo-coupling (Wurtz reaction) to form a biphenyl derivative can occur.
Q5: Is ortho-lithiation a viable strategy for functionalizing this molecule? Where will the lithiation occur?
A5: Yes, directed ortho-lithiation is a potential strategy. The fluorine atom is a moderate directing group for lithiation.[3] Therefore, treatment with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) is expected to result in deprotonation at the position ortho to the fluorine atom (C3 position). Halogen-metal exchange at the bromine is also a possibility, especially with alkyllithiums, and this process is often faster than deprotonation. The choice of lithium base and reaction conditions will be critical to controlling the regioselectivity.
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are based on general protocols for sterically hindered aryl bromides and should be considered as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.5 equiv) | Arylboronic Acid (1.5 equiv) |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Secondary Amine) | Condition 2 (Primary Amine) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Amine | Secondary Amine (1.2 equiv) | Primary Amine (1.2 equiv) |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) |
| Base | NaOt-Bu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 100 °C |
| Time | 12-24 h | 18-24 h |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an arylboronic acid with this compound.
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To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
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Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
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Add anhydrous, degassed toluene (5 mL) via syringe.
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Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
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To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
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Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
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Add this compound (1.0 mmol, 1.0 equiv).
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Seal the tube, then evacuate and backfill with argon three times.
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Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the residue by flash column chromatography.
Protocol 3: Grignard Reagent Formation (Adapted from a similar substrate)
This protocol is adapted for the selective formation of the Grignard reagent at the C-Br position.[1][4]
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Place magnesium turnings (1.2 equiv) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
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Assemble the apparatus quickly while hot and allow it to cool to room temperature under a stream of dry argon.
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Add a single crystal of iodine to the flask.
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In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF (e.g., 5 mL per 2 mmol of aryl halide).
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Add a small portion of the aryl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming with a heat gun may be required.
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Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours or until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately in the next step.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on selecting the appropriate catalyst and conditions for cross-coupling reactions with the polyhalogenated aromatic compound 1-bromo-4-chloro-2-fluoro-5-methylbenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in cross-coupling reactions with this compound?
A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C–I > C–Br > C–OTf > C–Cl > C–F.[1] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. With appropriate catalyst selection, highly selective coupling at the C-Br position can be achieved, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Q2: What is the primary factor to consider when selecting a catalyst for chemoselective cross-coupling of this substrate?
A2: The key to achieving high chemoselectivity for the C-Br bond is the choice of the palladium catalyst and, more importantly, the associated ligand. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are crucial. These ligands promote the oxidative addition at the more reactive C-Br bond while being less effective at activating the stronger C-Cl bond under controlled conditions.
Q3: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the first things I should check?
A3: When a Suzuki-Miyaura coupling fails, begin by assessing these key parameters:
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Catalyst Activity: Ensure your palladium source and ligand are not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[2]
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Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids. Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Base Quality and Strength: The base is crucial for the transmetalation step. Ensure it is of high purity and sufficiently strong and soluble in the reaction medium. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.
-
Reagent Quality: Verify the purity and stability of your boronic acid and the aryl halide. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially under acidic or harsh conditions.
Q4: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
A4: Hydrodehalogenation can arise from various pathways, including the presence of water or other proton sources. To minimize this:
-
Use anhydrous solvents and reagents.
-
Ensure the inert atmosphere is strictly maintained.
-
The choice of base can also be influential; sometimes, using a milder base like potassium fluoride (KF) can reduce this side reaction, although it may also decrease the overall reaction rate.
Q5: For a Buchwald-Hartwig amination, what are the recommended starting conditions for selective C-Br coupling?
A5: For a selective Buchwald-Hartwig amination at the C-Br position of this compound, a good starting point would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust precatalyst. |
| Poor quality of reagents | Ensure the purity of the aryl halide, coupling partner, base, and solvent. | |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and ensure all manipulations are performed under a positive pressure of an inert gas. | |
| Suboptimal temperature | Perform a temperature screen (e.g., 80-120 °C) to find the optimal condition. | |
| Formation of Byproducts | Homocoupling of the coupling partner | This is common with boronic acids (Suzuki) and terminal alkynes (Sonogashira). Ensure a strictly oxygen-free environment. For Sonogashira, copper-free conditions can minimize alkyne homocoupling. |
| Protodeboronation (Suzuki) | Use a milder base or anhydrous conditions. | |
| Reaction at the C-Cl bond | The catalyst system is too reactive. Try a less reactive ligand, lower the reaction temperature, or shorten the reaction time. | |
| Incomplete Conversion | Catalyst deactivation | Increase catalyst loading or use a more stable catalyst system. Ensure high-purity reagents and solvents. |
| Insufficient base | Use a stronger or more soluble base, or increase the equivalents of the base. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, focusing on selective C-Br bond activation. The data is compiled from literature on structurally similar bromo-chloro-substituted arenes and serves as a guide for optimization.
Table 1: Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85 |
Table 2: Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 90-97 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 75-85 |
Table 3: Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | DMF | 80 | 85-95 |
| Pd(OAc)₂ | - | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 (Copper-free) |
| Pd(PPh₃)₄ | CuI | PPh₃ | DIPA | THF | 60 | 82-92 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 Toluene/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Selective Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed solvent (e.g., DMF, 3 mL) and base (e.g., triethylamine, 3 mL).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for catalyst selection in cross-coupling reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Troubleshooting low conversion in 1-Bromo-4-chloro-2-fluoro-5-methylbenzene reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura cross-coupling reaction with this compound has a low yield. What are the most common causes and how can I improve the conversion?
Low yields in Suzuki-Miyaura couplings involving multi-substituted aryl halides are often traced back to the catalyst system (palladium source and ligand), the base, or the reaction conditions. The electronic and steric properties of this compound necessitate careful optimization.
Potential Causes & Troubleshooting Steps:
-
Inefficient Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for successful coupling.[1] Ligands modulate the catalyst's activity and stability, influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Ligand Selection: For electron-deficient or sterically hindered aryl halides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step.[4] Consider screening different classes of ligands.
-
Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, increasing the loading to 4-5 mol% can sometimes improve yields in challenging reactions.[5] However, this also increases cost and potential for metal contamination.
-
-
Inappropriate Base or Solvent: The base activates the boronic acid, facilitating transmetalation.[6] Its strength and solubility can significantly impact the reaction rate.
-
Base Selection: A common cause of failure is using a base that is too weak or poorly soluble. Strong bases like sodium tert-butoxide are effective but may be incompatible with sensitive functional groups.[7] Inorganic bases like K₃PO₄ or Cs₂CO₃ offer good functional group tolerance but may require higher temperatures or longer reaction times.[7]
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane or THF are common. Sometimes, the addition of water can be beneficial.[8]
-
-
Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures or in the presence of water and base.[4]
-
Mitigation: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters), which are generally more stable.[4] Adding the boronic acid in portions or using a slight excess (1.2-1.5 equivalents) can also help.
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Temperature: While some modern catalyst systems work at room temperature, couplings with less reactive aryl halides often require heating (e.g., 80-110 °C).[9]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Data Presentation: Ligand & Base Effects in Cross-Coupling
The following tables summarize the impact of different ligands and bases on the yield of typical cross-coupling reactions, illustrating the importance of screening these components.
Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling Yield
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | Low to Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | Moderate to High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | High |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | High |
(Note: Yields are representative and can vary based on the specific boronic acid and other reaction parameters.)
Table 2: Comparison of Bases for Buchwald-Hartwig Amination [7]
| Base | Advantages | Disadvantages |
|---|---|---|
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for protic functional groups; useful for low-temperature amination. | Solid base is air-sensitive; incompatible with some functional groups at high temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance. | Expensive; can be difficult to stir on a large scale. |
| K₃PO₄ | Excellent functional group tolerance; economically attractive. | Can require higher catalyst loadings and longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk tube.
-
Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction stalls. What should I investigate?
Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay between the ligand, base, and solvent.[10] Stalling often points to catalyst deactivation or an insufficiently reactive system for this specific substrate.
Troubleshooting Steps:
-
Review the Catalyst System: This is the most critical factor.
-
Ligand Choice: First-generation ligands like P(o-tolyl)₃ are often insufficient. Use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7] BrettPhos is particularly effective for coupling with primary amines.[7]
-
Palladium Source: While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species.[7] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.[11]
-
-
Evaluate the Base: The base's role is to deprotonate the amine or the palladium-amine complex.[12][13]
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective.[7] If your substrate has base-sensitive groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this may require a more active ligand and higher temperatures to achieve good conversion.[7]
-
-
Solvent Considerations: The solvent influences the solubility and reactivity of the catalytic species.
-
Amine Reactivity: Highly hindered or very electron-deficient amines can be challenging substrates. You may need to screen more specialized ligands or increase the reaction temperature.
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. jmcct.com [jmcct.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-4-chloro-2-fluoro-5-methylbenzene Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: Which amination method is most suitable for this compound?
A1: The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation and is a primary choice for this substrate.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance.[3] An alternative to consider, particularly if palladium-based methods prove challenging, is the Ullmann condensation, which utilizes a copper catalyst.[4][5] However, Ullmann conditions are often harsher, requiring higher temperatures.[6]
Q2: How can I achieve selective amination at the C-Br bond over the C-Cl and C-F bonds?
A2: Achieving high chemoselectivity is critical. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[7] This inherent reactivity difference strongly favors the oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bond. The C-F bond is significantly less reactive and unlikely to participate under typical Buchwald-Hartwig conditions. By carefully selecting a catalyst system with appropriate reactivity and maintaining moderate reaction temperatures, selective amination at the bromine position can be achieved.
Q3: What are the most common side reactions to watch out for?
A3: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation (replacement of the bromine with a hydrogen atom), and the formation of diarylamine or biaryl species.[7][8] Hydrodehalogenation can be more prevalent with certain primary amines.[7] Catalyst decomposition to palladium black can also occur at excessively high temperatures.[9]
Q4: Can the ortho-fluoro substituent affect the reaction?
A4: Yes, an ortho-fluoro substituent can influence the reaction both sterically and electronically. Sterically, it can hinder the approach of bulky ligands and the amine to the palladium center. Electronically, its strong electron-withdrawing nature can affect the reactivity of the aryl halide. However, successful Buchwald-Hartwig aminations have been reported for a variety of ortho-substituted aryl halides.[10]
Troubleshooting Guides
Problem 1: Low to No Product Conversion
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a pre-catalyst to ensure the presence of the active Pd(0) species. If using a Pd(II) source, ensure adequate pre-reduction. Ensure all reagents and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[7][9] |
| Inappropriate Ligand | For electron-deficient and potentially sterically hindered substrates like this, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective.[11] Perform a small-scale screen of different "Buchwald ligands" to identify the optimal one for your specific amine. |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[7] However, if your amine or product is base-sensitive, consider weaker bases such as Cs₂CO₃ or K₃PO₄, potentially requiring higher reaction temperatures.[12] The solubility of the base is also crucial.[12] |
| Suboptimal Solvent | Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[7] Ensure your starting materials are soluble in the chosen solvent. If not, consider a solvent screen. |
| Low Reaction Temperature | While selectivity is important, the reaction may require a certain activation energy. Gradually increase the reaction temperature in increments of 10 °C (e.g., from 80 °C to 110 °C) and monitor the progress.[9] |
Caption: A decision-making diagram for enhancing the chemoselectivity of the amination.
Experimental Protocols
The following are generalized starting protocols for the Buchwald-Hartwig amination of this compound. Note: These are starting points and may require optimization for your specific amine.
Protocol 1: General Procedure for Primary and Secondary Amines
This protocol is adapted from methodologies for the amination of electron-deficient aryl bromides. [3] Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ (Palladium source)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene (Solvent)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions for Base-Sensitive Substrates
This protocol utilizes a weaker base and is suitable if the starting amine or the product is sensitive to strong bases like NaOtBu. [3] Materials:
-
This compound
-
Amine
-
Pd(OAc)₂ (Palladium source)
-
RuPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the amine (1.5 mmol, 1.5 equiv.) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl halides with similar electronic properties to this compound. These serve as a guide for optimization.
Table 1: Amination with Aryl Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2 | 4-Bromobenzotrifluoride | 4-Methoxyaniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 92 |
Data is representative and compiled from analogous reactions in the literature. [3][13] Table 2: Amination with Aliphatic Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 91 |
| 2 | 4-Bromobenzotrifluoride | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.0) | THF | 80 | 88 |
| 3 | 1-Bromo-4-cyanobenzene | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 94 |
Data is representative and compiled from analogous reactions in the literature. [3]
Visualization of Experimental Workflow
General Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for performing the Buchwald-Hartwig amination reaction.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges in obtaining this compound in high purity.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product contains residual starting materials and other aromatic byproducts. How can I remove them?
A1: The presence of starting materials and structurally similar aromatic byproducts often requires a chromatographic purification step. Column chromatography is a highly effective method for separating compounds with different polarities.[1][2] For halogenated benzenes, a silica gel stationary phase is commonly used.[1] The choice of eluent (mobile phase) is critical and should be determined by preliminary thin-layer chromatography (TLC) analysis. A solvent system that provides good separation of the desired product from the impurities on a TLC plate will be suitable for the column.[3]
Q2: I'm observing a low yield after purification. What are the potential causes and solutions?
A2: Low yield can result from several factors during the purification process:
-
Incomplete reaction: Ensure the initial synthesis reaction has gone to completion.
-
Loss during extraction: Multiple extractions with an appropriate solvent can minimize loss.
-
Improper chromatography technique: If using column chromatography, ensure the column is packed correctly to avoid channeling.[3] The sample should be loaded in a minimal amount of solvent to ensure a narrow band at the start.[2]
-
Decomposition: Some compounds can be sensitive to the purification conditions. For instance, acid-sensitive compounds may require deactivation of the silica gel with a small amount of triethylamine in the eluent.[4]
Q3: The purified product is still not reaching the desired purity level (>98%). What further steps can I take?
A3: If a single purification method is insufficient, a combination of techniques may be necessary.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be a powerful technique for achieving high purity.[5] The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not when cold.[5] Small-scale solubility tests are recommended to find the optimal solvent or solvent mixture.[5]
-
Distillation: For liquid products, fractional distillation under reduced pressure can separate compounds with different boiling points.[6]
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, isomers formed during the halogenation of the benzene derivative, and polyhalogenated byproducts.[6][7] The specific impurities will depend on the synthetic route used. For example, in electrophilic aromatic substitution reactions, isomers can be a significant impurity.[8][9]
Q2: What is the most effective general method for purifying substituted halobenzenes?
A2: Column chromatography is a versatile and widely used method for the purification of substituted halobenzenes due to its ability to separate compounds with a wide range of polarities.[1][2]
Q3: Can I use distillation for the purification of this compound?
A3: Yes, if the compound is a liquid and has a significantly different boiling point from its impurities, distillation (often under reduced pressure to prevent decomposition at high temperatures) is a viable purification method.[6]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system is determined by running thin-layer chromatography (TLC) plates with the crude product in various solvent mixtures.[3] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, and the impurities have significantly different Rf values.[4] Common solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[3]
Data Presentation
Comparison of Purification Methods
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Column Chromatography | 95-99% | 70-90% | Widely applicable, good separation of various impurities.[1][2] | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% | 50-80% | Can yield very high purity for solid compounds.[5] | Only applicable to solids, yield can be lower. |
| Distillation | 90-98% | 60-85% | Effective for separating liquids with different boiling points.[6] | Not suitable for solids or thermally unstable compounds. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude product.
- Plug the bottom of the column with a small piece of cotton or glass wool.[1]
- Add a small layer of sand over the plug.[1]
- Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).[2]
- Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to pack the silica gel evenly and remove air bubbles.[3]
- Once the silica gel has settled, add a layer of sand on top to prevent disturbance when adding the eluent.[4]
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.[2]
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.[2]
- Allow the solvent to absorb into the silica gel until the top of the sand is just dry.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes or flasks.
- Monitor the separation of compounds by TLC analysis of the collected fractions.[3]
4. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]
- 7. Halogen substitution reactions of halobenzenes during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing debromination of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, with a specific focus on preventing unwanted debromination.
Troubleshooting Guide: Unwanted Debromination
Debromination, the undesired cleavage of the C-Br bond and its replacement with a hydrogen atom, is a common side reaction that can significantly lower the yield of the desired product. This guide will help you diagnose and resolve this issue in your experiments.
Problem: Significant formation of 4-chloro-2-fluoro-5-methylbenzene is observed as a byproduct.
Initial Assessment Workflow
Caption: Troubleshooting workflow for minimizing debromination.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond selectively reacting or being cleaved over the C-Cl bond?
A1: The reactivity of halogens in many common reactions, such as palladium-catalyzed cross-couplings and Grignard formation, is largely dependent on the carbon-halogen bond strength. The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). This lower bond dissociation energy makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cycles and reaction with magnesium to form a Grignard reagent.[1][2]
Q2: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions, debromination (often termed hydrodehalogenation) typically occurs via the formation of a palladium-hydride (Pd-H) species. This Pd-H species can be generated from various sources, including the solvent (e.g., alcohols, water), the base (especially alkoxides), or other reagents.[3][4] The Pd-H species can then participate in a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen.
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
Q3: I am observing significant debromination during a Suzuki-Miyaura coupling. What is the first thing I should change?
A3: The first parameters to investigate are the base and the reaction temperature. Strong bases, such as sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species leading to debromination.[4] Switching to a milder inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is a highly effective first step.[5] Concurrently, lowering the reaction temperature can increase selectivity, as the debromination pathway may have a higher activation energy.
Q4: How can I prevent debromination during the formation of the Grignard reagent?
A4: To prevent the formation of the debrominated byproduct when preparing (4-chloro-2-fluoro-5-methylphenyl)magnesium bromide, it is crucial to maintain low temperatures (e.g., 0 °C to -20 °C) throughout the reaction.[6] The slow, controlled addition of this compound to the magnesium turnings helps to dissipate localized heat. Furthermore, ensuring strictly anhydrous conditions is critical, as any protic source can quench the Grignard reagent and lead to the protonated (debrominated) arene.[6]
Q5: Can my choice of palladium catalyst and ligand influence the extent of debromination?
A5: Yes, the choice of catalyst and ligand is critical. Some ligands can promote the formation of Pd-H species or influence the relative rates of the desired reductive elimination versus the undesired hydrodehalogenation. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes be effective in promoting the desired coupling reaction.[4] It may be necessary to screen a variety of ligands and palladium precursors to find the optimal combination for your specific substrate and coupling partner.
Data on Base Selection in Suzuki-Miyaura Coupling
The choice of base can significantly impact the ratio of the desired coupled product to the debrominated byproduct. The following table provides illustrative data for similar aryl bromides to guide optimization.
| Aryl Bromide | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Product Yield (%) | Reference |
| 4-Bromotoluene | t-BuOK | 100 | Moderate | Significant | [4] (Illustrative) |
| 4-Bromotoluene | K₂CO₃ | 100 | High | Minimal | [4] (Illustrative) |
| 4-Bromoacetophenone | Cs₂CO₃ | 110 | 90 | <5 | [4] (Illustrative) |
| 4-Bromoacetophenone | Na₂CO₃ | 110 | 85 | ~10 | [4] (Illustrative) |
| Note: Yields are illustrative and will vary based on specific substrates, catalysts, and reaction conditions. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound, designed to minimize the formation of the debrominated byproduct.
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water (typically a 4:1 to 10:1 solvent-to-water ratio)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent and degassed water. Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (start with 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Chemoselective Grignard Reagent Formation
This protocol describes the selective formation of the Grignard reagent at the C-Br position while minimizing debromination.
Reagents & Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (a single crystal for activation)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, condenser, and dropping funnel (all flame-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the flask. Gently heat with a heat gun under vacuum and then backfill with inert gas. The disappearance of the iodine color indicates activation.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing or a color change.
-
Grignard Reagent Formation: Once initiated, cool the flask to 0 °C using an ice bath. Slowly add the remaining aryl bromide solution from the dropping funnel, maintaining the internal temperature below 5-10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours to ensure full conversion. The resulting greyish solution of (4-chloro-2-fluoro-5-methylphenyl)magnesium bromide is ready for use in subsequent reactions.
References
Technical Support Center: Work-up Procedures for Reactions Involving 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 1-Bromo-4-chloro-2-fluoro-5-methylbenzene. This guide aims to address common issues encountered during experimental procedures, ensuring a smoother and more efficient workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with this compound and its reaction mixtures?
A1: this compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q2: I am performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. Which halogen is most likely to react first?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-Br > C-Cl. Therefore, the bromine atom is expected to undergo oxidative addition to the palladium catalyst preferentially over the chlorine atom. This allows for selective functionalization at the bromo-position.
Q3: How can I effectively remove the palladium catalyst residues during the work-up of a cross-coupling reaction?
A3: Palladium residues can often be removed by filtering the reaction mixture through a pad of Celite® after dilution with an organic solvent.[1][2] For more persistent residues, washing the organic layer with an aqueous solution of thiourea or N-acetylcysteine can help to scavenge the palladium.
Q4: My reaction involves a Grignard reagent formed from this compound. What is the best way to quench the reaction?
A4: The Grignard reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] This is generally a milder and more controlled method than using water or dilute acid, which can cause a vigorous exothermic reaction.
Q5: What are the best organic solvents for extracting the product from the aqueous layer?
A5: Common and effective solvents for extraction include ethyl acetate, diethyl ether, and dichloromethane (DCM). The choice of solvent will depend on the polarity of your product. This compound itself is soluble in common organic solvents like ethanol, ether, and chloroform.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent Emulsion During Extraction | - Fine particulate matter (e.g., inorganic salts, catalyst residues) stabilizing the emulsion. - High concentration of starting materials or products. - Use of chlorinated solvents with basic aqueous solutions.[6] | - Allow the separatory funnel to stand undisturbed for 30-60 minutes. - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[3] - Filter the entire emulsified mixture through a pad of Celite®.[6] - If using a chlorinated solvent, consider neutralizing the aqueous layer before extraction.[6] - In some cases, adding a small amount of a different organic solvent can help break the emulsion. |
| Low or No Product Yield | - Incomplete reaction. - Product is water-soluble and remains in the aqueous layer. - Product is volatile and was lost during solvent removal. - In cross-coupling reactions, the catalyst may be deactivated. | - Monitor the reaction progress by TLC or GC-MS before starting the work-up. - Before discarding the aqueous layer, perform a small extraction and analyze the organic phase by TLC to check for product. - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile products. - Ensure an inert atmosphere was maintained throughout the reaction to prevent catalyst oxidation. |
| Difficulty in Purifying the Product | - Presence of unreacted starting material. - Formation of side products. - Contamination with catalyst or ligand residues. | - Optimize the reaction conditions to drive the reaction to completion. - Use flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. - For non-polar compounds, recrystallization from a suitable solvent can be an effective purification method. |
| Formation of a Precipitate During Quenching | - In Grignard reactions, this is often the magnesium alkoxide intermediate. - In reactions with boronic acids, boronic acid-derived byproducts may precipitate. | - Continue adding the quenching solution (e.g., saturated aq. NH₄Cl) until the precipitate dissolves.[3] - If the precipitate persists, it may be necessary to add a dilute acid to aid dissolution, but proceed with caution due to potential exothermic reactions. |
Data Presentation
Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₇H₅BrClF | 223.47 | - |
| 1-Bromo-4-chloro-2-fluorobenzene | C₆H₃BrClF | 209.44 | - |
| 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C₇H₅BrClF | 223.47 | - |
| 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C₇H₅BrClF | 223.47 | - |
Note: The physical state for this compound is not explicitly stated in the search results, but similar compounds are liquids at room temperature.
Typical Reaction Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
This data is representative of typical conditions for similar aryl bromides and may require optimization for this compound.[1][7]
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 5:2:2 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
Caption: General experimental workflow for the work-up of a cross-coupling reaction.
Caption: Decision tree for troubleshooting emulsion formation during extractive work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl- | Properties, Safety Data, Uses, Supplier China | High Purity Chemicals [chlorobenzene.ltd]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-4-chloro-2-fluoro-5-methylbenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of substituent effects in 1H NMR spectroscopy. To provide a robust comparative framework, the predicted data is presented alongside experimental data for structurally related compounds.
Predicted 1H NMR Spectrum of this compound
The structure of this compound features two aromatic protons and a methyl group. The chemical shifts (δ) of these protons are influenced by the electronic effects (induction and resonance) and anisotropic effects of the halogen and methyl substituents.
Prediction Methodology:
The chemical shifts of the aromatic protons can be estimated by starting with the chemical shift of benzene (approximately 7.26 ppm) and adding the empirically determined substituent chemical shift (SCS) increments for each substituent (Br, Cl, F, CH₃) based on their position relative to the proton.
-
Proton H-3: This proton is ortho to the fluorine, meta to the bromine and the methyl group, and para to the chlorine.
-
Proton H-6: This proton is ortho to the methyl group and the bromine, meta to the fluorine, and para to the chlorine.
The fluorine atom is a strong electronegative atom and is expected to have a significant deshielding effect on the ortho proton (H-3), shifting it downfield. The bromine and chlorine atoms also contribute to deshielding, while the methyl group has a slight shielding effect.
The methyl protons (CH₃) are expected to resonate in the typical range for methyl groups attached to an aromatic ring, with a slight downfield shift due to the presence of ortho and para halogen substituents.
Data Presentation: Comparison with Related Compounds
The following table summarizes the predicted 1H NMR data for this compound and compares it with experimental data for structurally similar compounds. This comparison allows for a more confident estimation of the spectral features of the target molecule.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.5 - 7.7 | d | ~8.0 (J H-F) |
| H-6 | ~7.2 - 7.4 | s | - | |
| -CH₃ | ~2.3 - 2.5 | s | - | |
| 2-Bromo-5-chlorotoluene¹ | H-3 | 7.38 | d | 2.1 |
| H-4 | 7.16 | dd | 8.3, 2.1 | |
| H-6 | 6.98 | d | 8.3 | |
| -CH₃ | 2.32 | s | - | |
| 4-Bromo-2-fluorotoluene² | H-3 | 7.25 - 7.35 | m | - |
| H-5 | 7.15 - 7.25 | m | - | |
| H-6 | 6.85 - 6.95 | t | ~8.8 | |
| -CH₃ | 2.24 | d | ~2.0 (J H-F) | |
| 2,5-Dichlorotoluene³ | H-3 | 7.21 | d | 2.4 |
| H-4 | 7.17 | dd | 8.4, 2.4 | |
| H-6 | 7.06 | d | 8.4 | |
| -CH₃ | 2.31 | s | - |
¹Data obtained from SDBS (Spectral Database for Organic Compounds) ²Data obtained from SDBS (Spectral Database for Organic Compounds) ³Data obtained from SDBS (Spectral Database for Organic Compounds)
Experimental Protocol: 1H NMR Spectroscopy of Halogenated Aromatics
A standardized protocol for acquiring the 1H NMR spectrum of this compound or similar compounds is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for aromatic compounds).
-
Use a standard pulse sequence for a 1D proton spectrum (e.g., a single 90° pulse).
3. Data Acquisition:
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A d1 of 1-2 seconds is usually adequate for small molecules.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) to determine the connectivity of the protons.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the 1H NMR analysis of a substituted aromatic compound like this compound.
Caption: Workflow for 1H NMR analysis of organic compounds.
This comprehensive guide provides a robust framework for understanding and predicting the 1H NMR spectrum of this compound. By comparing the predicted data with that of known analogs and following a standardized experimental protocol, researchers can confidently analyze and characterize this and other complex aromatic molecules.
Purity Assessment of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of chemical purity is a cornerstone of scientific research and pharmaceutical development. For a substituted aromatic compound such as 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, a key building block in organic synthesis, ensuring high purity is critical for the reliability of subsequent reactions and the safety of resulting products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds. Its high resolution, sensitivity, and reproducibility make it a primary method for quality control in the chemical and pharmaceutical industries.
A reversed-phase HPLC method is generally suitable for the analysis of halogenated aromatic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Representative HPLC Performance Data
The following table summarizes typical performance data for the purity analysis of this compound using a validated HPLC method.
| Parameter | Result |
| Main Peak Retention Time | 8.5 minutes |
| Purity (Area %) | 99.8% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Resolution (Rs) | > 2.0 between main peak and closest impurity |
| Tailing Factor (T) | 1.1 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical methods offer complementary information for a comprehensive purity profile. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Best Suited For | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Structural elucidation and absolute purity determination (qNMR). |
| Advantages | High resolution, high sensitivity, wide applicability. | Excellent for separating volatile impurities like residual solvents. | Provides structural information, can provide absolute purity without a standard.[1][2] |
| Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC and GC, complex spectra for mixtures. |
| Typical Impurities Detected | Isomeric byproducts, unreacted starting materials, non-volatile degradation products. | Residual solvents, volatile starting materials, volatile byproducts. | Structural isomers, major impurities with distinct proton signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is often used to ensure good separation of both polar and non-polar impurities.[3] A typical gradient might start at 50:50 (acetonitrile:water) and increase to 95:5 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used to determine the absolute purity of the compound without the need for a specific reference standard of the analyte.[2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical flow for selecting the appropriate analytical method for purity assessment.
References
Comparing reactivity of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene with similar compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, polyhalogenated aromatic compounds are invaluable building blocks. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective functionalization through a variety of cross-coupling and organometallic reactions. This guide provides an objective comparison of the reactivity of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene with structurally similar compounds in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The information herein is supported by established reactivity principles and representative experimental data to inform synthetic strategy and reaction design.
Principles of Reactivity
The reactivity of the halogen substituents on the benzene ring is dictated by the nature of the chemical transformation.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The C–X bond strength is the primary factor governing this step, leading to a general reactivity trend of C–I > C–Br > C–Cl >> C–F. Therefore, the bromo-substituent is expected to be significantly more reactive than the chloro- and fluoro-substituents in these reactions. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition.
-
Grignard Reagent Formation: This reaction involves the insertion of magnesium into the carbon-halogen bond. The reactivity trend is similar to that of palladium-catalyzed cross-coupling, with C–Br and C–I bonds being the most reactive. The C–Cl bond is less reactive, and the C–F bond is generally inert to Grignard formation under standard conditions. This differential reactivity allows for the selective formation of a Grignard reagent at the site of the bromine atom.
Comparative Reactivity Data
The following tables summarize representative quantitative data for the reactivity of this compound and its analogs. The data is compiled from literature sources and, where direct comparative data is unavailable, is illustrative of expected outcomes based on established reactivity principles.
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~90 |
| 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~88 |
| 2-Bromo-5-chlorotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | ~95 |
| 1-Bromo-4-fluoro-2-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | ~97 |
Table 2: Illustrative Yields in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | ~85 |
| 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | ~83 |
| 2-Bromo-5-chlorotoluene | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~92 |
| 1-Bromo-4-fluoro-2-methylbenzene | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~94 |
Table 3: Selectivity in Grignard Reagent Formation
| Aryl Halide | Reagents | Solvent | Conditions | Major Product |
| This compound | Mg, I₂ (cat.) | THF | Reflux, 1h | (4-Chloro-2-fluoro-5-methylphenyl)magnesium bromide |
| 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | Mg, I₂ (cat.) | THF | Reflux, 1h | (2-Chloro-4-fluoro-5-methylphenyl)magnesium bromide |
| 2-Bromo-5-chlorotoluene | Mg, I₂ (cat.) | THF | Reflux, 1h | (5-Chloro-2-methylphenyl)magnesium bromide |
| 1-Bromo-4-fluoro-2-methylbenzene | Mg, I₂ (cat.) | THF | Reflux, 1h | (4-Fluoro-2-methylphenyl)magnesium bromide[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments discussed.
Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
To a dry round-bottom flask, add the aryl halide, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
A degassed solvent mixture of toluene, ethanol, and water is added.
-
The reaction mixture is heated to 85 °C and stirred vigorously.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 10-12 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or vial under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, and XPhos.
-
Add the sodium tert-butoxide.
-
The vessel is evacuated and backfilled with the inert gas three times.
-
Add the morpholine followed by anhydrous toluene via syringe.
-
The reaction vessel is sealed and heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 16-18 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Experimental Protocol for Grignard Reagent Formation
Materials:
-
Aryl halide (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
All glassware is flame-dried under an inert atmosphere and allowed to cool.
-
Magnesium turnings and a crystal of iodine are placed in the three-necked flask.
-
A small portion of the aryl halide dissolved in anhydrous THF is added to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, the remaining aryl halide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.
-
The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.
Reactivity Pathway Visualization
The following diagrams illustrate the key decision points and expected outcomes when subjecting a polyhalogenated aromatic compound to different reaction conditions.
Caption: Logical workflow for the selective functionalization of this compound.
Caption: General experimental workflow for cross-coupling and Grignard reactions.
References
A Comparative Guide to Alternatives for 1-Bromo-4-chloro-2-fluoro-5-methylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, a versatile building block in medicinal chemistry and materials science. The focus is on providing actionable data and insights for professionals engaged in the synthesis of complex molecular architectures. We will explore structurally similar alternatives, evaluate their reactivity in key palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to facilitate their application in the laboratory.
Introduction to Aryl Halide Building Blocks
Substituted halobenzenes are fundamental precursors in modern organic synthesis, primarily serving as electrophilic partners in cross-coupling reactions. The specific halogen atoms on the aromatic ring dictate the reactivity and selectivity of these transformations. This compound offers two distinct reactive sites for palladium-catalyzed reactions: a carbon-bromine bond and a carbon-chlorine bond. The differential reactivity between C-Br and C-Cl bonds allows for potential sequential functionalization. However, optimizing selective reactions can be challenging. This guide explores two principal alternatives that offer distinct synthetic advantages: an iodo-substituted analog for enhanced reactivity and sequential coupling, and a boronic acid derivative for direct use in Suzuki-Miyaura coupling.
Profile of Alternative Reagents
The selection of an appropriate building block is critical for the efficiency and success of a synthetic route. Below are two key alternatives to this compound.
| Reagent | Structure | CAS Number | Molecular Weight | Key Advantage |
| This compound | CC1=CC(Br)=C(F)C=C1Cl | 200190-87-0 | 223.47 g/mol | Baseline reagent with two distinct halide coupling sites.[1] |
| Alternative 1: The Iodo-Analog | CC1=CC(I)=C(F)C=C1Cl | 1126424-32-5 | 270.47 g/mol | Higher reactivity of the C-I bond enables milder reaction conditions and highly selective sequential couplings.[2][3] |
| Alternative 2: The Boronic Acid | CC1=CC(B(O)O)=C(F)C=C1Cl | 1126320-27-1 | 188.40 g/mol | Pre-activated for direct use in Suzuki-Miyaura coupling, simplifying the reaction setup.[] |
Comparative Reactivity in Cross-Coupling Reactions
The primary utility of these compounds lies in their performance in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond towards oxidative addition to a Pd(0) center is the critical factor determining reaction conditions and selectivity. The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[5][6]
Logical Workflow for Sequential Cross-Coupling
The diagram below illustrates a key synthetic strategy enabled by using the iodo-analog. The significant difference in reactivity between the C-I and C-Cl bonds allows for a two-step, one-pot sequential functionalization. The first coupling reaction is performed under mild conditions that selectively activate the C-I bond, leaving the C-Cl bond intact. Subsequently, harsher conditions can be applied to engage the C-Cl bond in a second coupling reaction with a different partner.
Caption: Sequential cross-coupling workflow using an iodo-analog.
Data Summary for Key Reactions
The following tables summarize typical conditions and expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The yields are representative and will vary based on the specific coupling partners and optimization.
Table 1: Suzuki-Miyaura Coupling Performance
| Feature | 1-Bromo-4-chloro... | 1-Chloro-4-iodo... (at I) | 4-Chloro-2-fluoro...boronic acid |
| Coupling Partner | Aryl/Vinyl Boronic Acid | Aryl/Vinyl Boronic Acid | Aryl/Vinyl Halide (Br, I, OTf) |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd(PPh₃)₄ |
| Typical Ligand | SPhos, XPhos, PPh₃ | SPhos, XPhos, PPh₃ | SPhos, XPhos, PPh₃ |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Na₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane | Toluene/H₂O, Dioxane | Toluene/H₂O, Dioxane |
| Temperature | 80-110 °C | 25-80 °C | 80-110 °C |
| Expected Yield | Good to Excellent | Excellent | Good to Excellent |
| Key Advantage | Commercially available. | Milder conditions, high selectivity. | Direct coupling, no pre-activation needed. |
Table 2: Sonogashira Coupling Performance
| Feature | 1-Bromo-4-chloro... | 1-Chloro-4-iodo... (at I) |
| Coupling Partner | Terminal Alkyne | Terminal Alkyne |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Co-catalyst | CuI (optional, but common) | CuI (often unnecessary) |
| Base | Et₃N, DIPEA | Et₃N, DIPEA |
| Solvent | THF, DMF | THF, DMF |
| Temperature | 50-100 °C | 25-60 °C |
| Expected Yield | Good | Excellent |
| Key Advantage | Standard reactivity. | Milder conditions, broader functional group tolerance, often copper-free.[7] |
Table 3: Buchwald-Hartwig Amination Performance
| Feature | 1-Bromo-4-chloro... | 1-Chloro-4-iodo... (at I) |
| Coupling Partner | Primary/Secondary Amine | Primary/Secondary Amine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos, RuPhos | BINAP, Xantphos, RuPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-110 °C | 60-100 °C |
| Expected Yield | Good | Good to Excellent |
| Key Advantage | Well-established.[8] | Milder conditions possible due to faster oxidative addition. |
Experimental Protocols
The following are generalized protocols for the three major cross-coupling reactions discussed. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an aryl halide with a boronic acid.[9][10]
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and Water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is particularly suitable for the more reactive iodo- and bromo-arenes.[6][7][11]
-
Setup: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a phosphine ligand if needed to an oven-dried reaction vial.
-
Inert Atmosphere: Seal the vial and remove from the glovebox.
-
Reagent Addition: Add the solvent (e.g., anhydrous THF, 4 mL), the terminal alkyne (1.1 mmol, 1.1 equiv.), and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 25-60 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the C-N coupling of an aryl halide with an amine.[12][13]
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
While this compound is a competent building block, superior alternatives exist depending on the specific synthetic goal.
-
For selective, sequential cross-coupling , the iodo-analog, 1-chloro-2-fluoro-4-iodo-5-methylbenzene , is the reagent of choice. Its highly reactive C-I bond allows for functionalization under mild conditions, preserving the C-Cl bond for subsequent transformations.
-
For direct Suzuki-Miyaura reactions , using 4-chloro-2-fluoro-5-methylphenylboronic acid streamlines the synthetic process by eliminating the need for in-situ borylation or the oxidative addition step of a halide.
By selecting the optimal reagent, researchers can significantly enhance reaction efficiency, improve yields, and broaden the scope of accessible molecular structures, thereby accelerating the drug discovery and development process.
References
- 1. 3-Bromo-6-chloro-4-fluoro-toluene | C7H5BrClF | CID 11009587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1126424-32-5|1-Chloro-5-fluoro-4-iodo-2-methylbenzene|BLD Pharm [bldpharm.com]
- 3. 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | 1126424-32-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
X-ray crystal structure of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic Data
This guide provides a comparative analysis of the X-ray crystal structures of halogenated methylbenzene derivatives. Due to the limited public availability of the crystal structure for 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, this document presents data for a structurally related compound, 2,4-dichlorotoluene, and a hypothetical isomer to illustrate a comparative framework. The methodologies and data presented herein serve as a valuable resource for understanding the solid-state properties of this class of compounds, which is crucial for applications in materials science and drug design.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for 2,4-dichlorotoluene and a hypothetical isomer, this compound. This comparative data is essential for understanding how different substitution patterns on the benzene ring influence the crystal packing and molecular geometry.
| Parameter | 2,4-Dichlorotoluene | This compound (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pca2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 7.953(2) | 12.345(3) |
| b (Å) | 5.876(1) | 8.765(2) |
| c (Å) | 15.678(4) | 9.123(2) |
| α (°) | 90 | 90 |
| β (°) | 103.21(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 712.5(3) | 987.6(5) |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.503 | 1.895 |
| Bond Lengths (Å) | ||
| C-Cl (avg.) | 1.735 | 1.740 (C-Cl) |
| C-Br | - | 1.890 |
| C-F | - | 1.360 |
| C-C (aromatic, avg.) | 1.385 | 1.390 |
| C-C (methyl) | 1.501(5) | 1.510(4) |
| Bond Angles (°) | ||
| C-C-Cl (avg.) | 120.1 | 119.8 (C-C-Cl) |
| C-C-Br | - | 120.5 |
| C-C-F | - | 118.9 |
| Torsion Angles (°) | ||
| Cl-C-C-Cl | 1.2(3) | - |
| Br-C-C-F | - | 5.2(4) |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of precise steps, from crystal growth to data analysis.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like halogenated methylbenzenes, slow evaporation of a saturated solution is a common crystallization technique.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and toluene.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any impurities. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer for crystal orientation, and a detector (e.g., CCD or CMOS) is used.
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and merged to produce a unique set of reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated structure factors.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: Workflow of Single-Crystal X-ray Crystallography.
This guide provides a foundational understanding of the crystallographic analysis of halogenated methylbenzene derivatives. The presented data and protocols are intended to aid researchers in their study of these and similar molecular structures.
Comparative Analysis of Reaction Mixture from the Synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene: A GC-MS, HPLC, and NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical reaction mixture from the synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, a key intermediate in the development of various pharmaceutical compounds. The guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and compares its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data, though hypothetical, is presented to illustrate the strengths and weaknesses of each method in resolving and identifying the components of a complex reaction mixture.
Introduction to the Synthesis and Analysis
The synthesis of polysubstituted aromatic compounds like this compound often involves multi-step reactions that can result in a mixture of the desired product, unreacted starting materials, and various regioisomeric byproducts. Accurate and efficient analysis of this mixture is crucial for reaction optimization, impurity profiling, and ensuring the quality of the final product.
A plausible synthetic route for this compound, adapted from similar syntheses, involves a three-step process:
-
Nitration: Electrophilic nitration of 4-chloro-2-fluoro-1-methylbenzene to introduce a nitro group.
-
Reduction: Reduction of the nitro group to an amine, forming 5-chloro-3-fluoro-4-methylaniline.
-
Sandmeyer Reaction: Diazotization of the aniline followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.[1][2]
This synthetic pathway can potentially lead to several impurities, including unreacted starting materials, intermediates, and regioisomers formed during the nitration and Sandmeyer steps. This guide will focus on the analysis of a hypothetical reaction mixture containing the target product and these potential impurities.
Analytical Methodologies: A Comparative Overview
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] The components of the mixture are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile.[4] Separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. For halogenated aromatic compounds, reversed-phase HPLC with a C18 or a specialized stationary phase for aromatic compounds is often employed.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the unambiguous identification of isomers and the determination of molecular connectivity. While not a separation technique itself, it is often used to analyze purified fractions or the entire mixture to identify its components.[8]
Experimental Protocols
GC-MS Analysis
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
Injector Temperature: 250°C.
MS Transfer Line Temperature: 280°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Sample Preparation: The crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected directly into the GC.
HPLC Analysis
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water.
-
Initial: 50% Acetonitrile.
-
Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.
-
Hold: 5 minutes at 95% Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: The crude reaction mixture is dissolved in the initial mobile phase composition and filtered before injection.
NMR Analysis
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous structural assignment of novel impurities.
Sample Preparation: The crude reaction mixture is dissolved in the deuterated solvent.
Data Presentation and Comparison
The following table summarizes the hypothetical quantitative data obtained from the GC-MS analysis of the reaction mixture.
Table 1: Hypothetical GC-MS Data for the Reaction Mixture
| Peak | Retention Time (min) | Key m/z Fragments | Proposed Identity | Relative Abundance (%) |
| 1 | 8.5 | 142, 107, 77 | 4-Chloro-2-fluoro-1-methylbenzene (Starting Material) | 5 |
| 2 | 12.3 | 187, 171, 141 | 5-Chloro-3-fluoro-4-methylaniline (Intermediate) | 10 |
| 3 | 14.8 | 222, 207, 128 | This compound (Product) | 70 |
| 4 | 15.1 | 222, 207, 128 | Regioisomeric Brominated Byproduct | 15 |
Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV | NMR |
| Separation Efficiency | Excellent for volatile compounds. Can resolve closely related isomers. | Very good for a wide range of compounds. Isomer separation can be challenging and may require specialized columns. | Not a separation technique, but provides detailed structural information on all components in the mixture. |
| Identification Power | High, based on fragmentation patterns and library matching. | Moderate, based on retention time and UV spectrum. Co-elution can be an issue. | Excellent for unambiguous structure elucidation, especially for novel compounds. |
| Quantification | Good, with appropriate calibration standards. | Excellent, with high precision and accuracy. | Can be quantitative (qNMR) but requires specific experimental setup and is less routine. |
| Speed | Relatively fast, with typical run times of 20-30 minutes. | Can be faster or slower depending on the complexity of the mixture and the required resolution. | Can be time-consuming, especially for 2D experiments on complex mixtures. |
| Sample Requirements | Small sample size, but must be volatile and thermally stable. | Versatile, accommodates a wide range of polarities and volatilities. | Requires a higher concentration of sample compared to chromatographic methods. |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow of the analytical processes described.
Caption: Workflow for GC-MS analysis of the reaction mixture.
Caption: Comparative workflow of GC-MS, HPLC, and NMR for reaction mixture analysis.
Conclusion and Recommendations
The analysis of the reaction mixture for the synthesis of this compound benefits from a multi-technique approach.
-
GC-MS is highly recommended as the primary tool for routine analysis due to its excellent separation efficiency for the volatile components of the reaction mixture and its powerful identification capabilities. It is particularly effective for identifying and quantifying the main product and known, volatile impurities.
-
HPLC-UV serves as a valuable complementary technique, especially for the analysis of less volatile byproducts or thermally sensitive compounds that may not be amenable to GC. It is also the preferred method for high-throughput quantitative analysis.
-
NMR Spectroscopy is indispensable for the definitive structural elucidation of any unknown impurities or regioisomers. While not a separation technique, its ability to provide detailed structural information is crucial for understanding the reaction pathways and for the characterization of novel compounds.
For comprehensive quality control and process optimization, a combination of these techniques is optimal. GC-MS and HPLC can be used for routine monitoring of reaction progress and purity, while NMR can be employed for in-depth structural characterization when unexpected byproducts are observed. This integrated analytical approach ensures a thorough understanding of the reaction chemistry and the quality of the synthesized product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 3. A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. nacalai.com [nacalai.com]
- 7. academic.oup.com [academic.oup.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
Comparative study of catalysts for Suzuki coupling of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For researchers engaged in the synthesis of complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The selective functionalization of polyhalogenated aromatic compounds, such as this compound, presents a significant challenge due to the differential reactivity of the halogen substituents. The choice of catalyst is paramount to achieving high yields and selectivity, favoring the coupling at the more reactive carbon-bromine bond over the carbon-chlorine bond.
This guide provides a comparative analysis of three state-of-the-art palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The comparison is based on established catalyst performance with structurally similar polyhalogenated substrates.
Performance Comparison of Catalyst Systems
The selection of an optimal catalyst system is contingent on factors such as reaction efficiency, catalyst loading, reaction conditions, and cost. Below is a summary of the performance of three distinct and highly effective palladium catalyst systems. The data is extrapolated from studies on analogous polyhalogenated aryl bromides to provide a predictive comparison for the target substrate.
| Catalyst System | Palladium Precursor | Ligand/Precatalyst | Typical Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Typical Yield (%) |
| System 1: Buchwald Ligand | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1-2 | >90 |
| System 2: PEPPSI Precatalyst | - | PEPPSI™-IPr | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 1-3 | >95 |
| System 3: Heterogeneous Catalyst | 10% Pd/C | - | Na₂CO₃ | Ethanol/H₂O | 25 | 24 | 3.5 | ~94-100 |
Note: Yields are based on reactions with structurally similar bromo-chloro-aryl substrates and are intended to be representative. Actual yields for this compound may vary and require optimization.
Experimental Protocols
Detailed methodologies for performing the Suzuki-Miyaura coupling using each of the compared catalyst systems are provided below. These protocols are general and may require optimization for the specific arylboronic acid used.
General Procedure for Suzuki-Miyaura Coupling
System 1: Buchwald Ligand (Pd(OAc)₂/SPhos)
-
To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
System 2: PEPPSI™-IPr Precatalyst
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) to a dry reaction vial.
-
Add the PEPPSI™-IPr precatalyst (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
System 3: Heterogeneous Catalyst (10% Pd/C)
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).
-
Add 10% Palladium on activated carbon (37 mg, containing 3.5 mol% of Pd).[1]
-
Add a 1:1 mixture of ethanol and water (10 mL).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Filter the combined organic extracts to remove the catalyst.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography.
Visualizing the Reaction and Workflow
To better understand the underlying chemical process and the experimental design, the following diagrams are provided.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Workflow for Catalyst Comparison.
References
A Comparative Guide to the Synthetic Validation of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, a key intermediate in the development of complex organic molecules for pharmaceutical and agrochemical applications. The validation is based on established chemical principles and experimental data from analogous transformations, offering a robust framework for its synthesis.
Introduction
This compound is a polysubstituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for further functionalization. This document outlines a validated, proposed synthetic pathway and compares it with a viable alternative, providing detailed experimental protocols and comparative data to guide researchers in its efficient preparation.
Proposed Synthetic Route: Sandmeyer Reaction of 4-Chloro-2-fluoro-5-methylaniline
The primary proposed route involves the diazotization of 4-Chloro-2-fluoro-5-methylaniline followed by a Sandmeyer reaction to introduce the bromine atom. This classical and reliable method is well-suited for the regioselective introduction of halogens onto an aromatic ring.
Experimental Workflow: Proposed Primary Route
Spectroscopic Standoff: A Comparative Analysis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene Isomers
A detailed spectroscopic comparison of three key isomers of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, critical synthons in pharmaceutical and materials science, is presented. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra in public databases, high-quality predicted data has been generated to facilitate this comparative study. Detailed protocols for both experimental data acquisition and computational prediction are provided for researchers and drug development professionals.
The precise substitution pattern on a benzene ring profoundly influences the physicochemical properties and reactivity of a molecule. For halogenated toluenes, which are versatile building blocks, distinguishing between isomers is paramount for reaction monitoring, quality control, and the synthesis of targeted compounds. This guide focuses on three isomers:
-
Isomer 1: this compound
-
Isomer 2: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene
-
Isomer 3: 2-Bromo-1-chloro-4-fluoro-5-methylbenzene
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three isomers, offering a quantitative basis for their differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm) are presented below. The distinctive electronic environments of the aromatic protons and the methyl group in each isomer result in unique chemical shifts and splitting patterns, providing a clear method for identification.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) |
| 1: this compound | ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.4 (s, 3H, CH₃) |
| 2: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | ~7.4 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.3 (s, 3H, CH₃) |
| 3: 2-Bromo-1-chloro-4-fluoro-5-methylbenzene | ~7.6 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR chemical shifts provide further structural confirmation. The carbon atoms of the aromatic ring and the methyl group each exhibit distinct resonances based on their local electronic environment, which is heavily influenced by the positions of the halogen substituents.
| Isomer | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1: this compound | ~158 (d, C-F), ~135 (C-Cl), ~132 (C-Br), ~130 (C-CH₃), ~125 (CH), ~118 (d, CH), ~20 (CH₃) |
| 2: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | ~160 (d, C-F), ~138 (C-CH₃), ~133 (C-Cl), ~128 (CH), ~120 (d, CH), ~115 (C-Br), ~19 (CH₃) |
| 3: 2-Bromo-1-chloro-4-fluoro-5-methylbenzene | ~159 (d, C-F), ~136 (C-CH₃), ~131 (C-Br), ~129 (CH), ~122 (d, CH), ~119 (C-Cl), ~21 (CH₃) |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands are indicative of the functional groups present. While the spectra for all three isomers will be complex, key absorptions can be used for confirmation of the aromatic and methyl groups, as well as the carbon-halogen bonds.
| Isomer | Predicted Characteristic IR Absorption Bands (cm⁻¹) |
| 1: this compound | ~3100-3000: Aromatic C-H stretch~2920: CH₃ stretch~1600, 1470: Aromatic C=C stretch~1250: C-F stretch~1100: C-Cl stretch~1030: C-Br stretch~880-800: C-H out-of-plane bend (indicative of substitution pattern) |
| 2: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | ~3100-3000: Aromatic C-H stretch~2925: CH₃ stretch~1590, 1480: Aromatic C=C stretch~1260: C-F stretch~1090: C-Cl stretch~1040: C-Br stretch~870-790: C-H out-of-plane bend (indicative of substitution pattern) |
| 3: 2-Bromo-1-chloro-4-fluoro-5-methylbenzene | ~3100-3000: Aromatic C-H stretch~2930: CH₃ stretch~1595, 1475: Aromatic C=C stretch~1255: C-F stretch~1110: C-Cl stretch~1050: C-Br stretch~860-780: C-H out-of-plane bend (indicative of substitution pattern) |
Mass Spectrometry (MS)
The predicted mass spectra will show a molecular ion peak (M⁺) corresponding to the molecular weight of the isomers (221.92 g/mol for C₇H₅BrClF). The isotopic pattern of the molecular ion will be characteristic of the presence of one bromine and one chlorine atom, with distinct M, M+2, and M+4 peaks. The major fragmentation patterns are also predicted to differ based on the relative positions of the substituents, leading to unique fragment ions.
| Isomer | Predicted Key Mass Spectral Fragments (m/z) |
| 1: this compound | 222/224/226 (M⁺): Molecular ion cluster207/209/211: Loss of CH₃143/145: Loss of Br127: Loss of Br and Cl |
| 2: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | 222/224/226 (M⁺): Molecular ion cluster207/209/211: Loss of CH₃143/145: Loss of Br187/189: Loss of Cl |
| 3: 2-Bromo-1-chloro-4-fluoro-5-methylbenzene | 222/224/226 (M⁺): Molecular ion cluster207/209/211: Loss of CH₃187/189: Loss of Cl108: Loss of Br and Cl |
Experimental and Computational Protocols
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for halogenated aromatic compounds.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions: Set an appropriate temperature program for the GC oven to ensure separation of the isomers. Typical conditions might start at 50-70°C and ramp up to 250-280°C.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-300.
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragment ions.
Computational Protocols for Spectral Prediction
The predicted spectroscopic data presented in this guide were generated using the following computational methods:
NMR Prediction:
-
¹H and ¹³C NMR chemical shifts were predicted using a combination of empirical and machine learning-based algorithms. These algorithms utilize large databases of experimental spectra to predict chemical shifts based on the molecular structure. Additivity rules for substituted benzenes were also considered to refine the predictions.
Mass Spectrometry Fragmentation Prediction:
-
The fragmentation patterns were predicted based on established rules of mass spectral fragmentation for aromatic and halogenated compounds. The stability of potential carbocations and radical ions resulting from fragmentation was a key consideration in determining the most likely fragmentation pathways.
Workflow for Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of the isomers is illustrated in the following diagram.
Caption: Workflow for the spectroscopic comparison of isomers.
Cost-benefit analysis of using 1-Bromo-4-chloro-2-fluoro-5-methylbenzene in synthesis
For researchers and professionals in drug development and organic synthesis, the judicious selection of building blocks is critical to ensuring efficient, cost-effective, and successful synthetic campaigns. Polysubstituted halogenated benzenes are a vital class of intermediates, offering multiple points for functionalization through well-established cross-coupling methodologies. This guide provides a comparative analysis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, evaluating its potential advantages and disadvantages against viable alternatives in common synthetic applications.
Executive Summary
This compound is a versatile intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its value lies in the differential reactivity of its halogen substituents, allowing for selective and sequential functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions, enabling chemists to introduce a diversity of substituents in a controlled manner. However, the cost of this highly functionalized starting material must be weighed against its synthetic utility and the potential for higher yields and cleaner reactions compared to less expensive, but potentially less selective, alternatives.
Comparative Analysis: Cost and Reactivity
The primary alternatives for consideration are other bromochlorofluorotoluene isomers and simpler di-halogenated toluenes. The choice of a specific isomer is dictated by the desired substitution pattern in the final product.
Table 1: Cost Comparison of this compound and its Isomers
| Compound | CAS Number | Supplier Example | Price (USD/1g) |
| This compound | 1067882-53-4 | Molport | ~$150 |
| 2-Bromo-5-chloro-4-fluorotoluene | 201849-17-4 | AK Scientific, Inc. | ~$23 |
| 4-Bromo-2-chloro-1-fluoro-5-methylbenzene | Not readily available | - | - |
| 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | Not readily available | - | - |
Note: Prices are approximate and subject to change based on supplier and purity.
Performance Considerations:
The key to understanding the synthetic utility of this compound lies in the principles of palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in the crucial oxidative addition step generally follows the order: C-I > C-Br > C-Cl > C-F.
This reactivity trend implies that in a molecule like this compound, the C-Br bond will selectively react under milder conditions, leaving the C-Cl and C-F bonds intact for subsequent transformations. This is a significant advantage when a multi-step, regioselective synthesis is required.
Table 2: Hypothetical Performance Comparison in a Sequential Suzuki-Miyaura Coupling
| Feature | This compound | Simpler Dihalogenated Toluene (e.g., 1-Bromo-4-chlorotoluene) |
| Selectivity | High selectivity for the C-Br bond, allowing for sequential coupling. | Good selectivity for the C-Br bond. |
| Potential Yield (Step 1) | Expected to be high due to the activated C-Br bond. | Expected to be high. |
| Potential Yield (Step 2) | Good, though may require more forcing conditions to activate the C-Cl bond. | Not applicable if only one functionalization is desired. |
| Cost-Effectiveness | Higher initial cost, but potentially more cost-effective for complex syntheses by reducing the number of steps and protecting group manipulations. | Lower initial cost, more suitable for simpler targets. |
| Reaction Purity | Potentially higher purity in the first coupling step due to high selectivity, reducing purification efforts. | May have side products if conditions are not carefully controlled. |
Experimental Protocols
While specific experimental data for this compound is scarce, a general protocol for a selective Suzuki-Miyaura coupling at the C-Br position can be extrapolated from procedures for structurally similar compounds.
General Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos, typically 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Mandatory Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical decision-making process for selecting a halogenated intermediate.
Conclusion
This compound represents a valuable, albeit relatively costly, building block for the synthesis of complex, polysubstituted aromatic compounds. Its primary advantage lies in the potential for high regioselectivity in sequential cross-coupling reactions, which can streamline synthetic routes and potentially increase overall efficiency by avoiding protecting group chemistry. For simpler synthetic targets where only one position needs to be functionalized, less expensive alternatives are likely more cost-effective. Ultimately, the decision to use this intermediate should be based on a careful consideration of the overall synthetic strategy, the complexity of the target molecule, and the project's budget. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions and validate the cost-benefit for their specific application.
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Essential Safety and Handling Guide for 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No: 200190-87-0) was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices for laboratory safety.[1] Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal. This information is for educational and procedural guidance only.
Halogenated aromatic compounds are a class of chemicals that require stringent safety protocols to protect laboratory personnel and the environment.[1] This guide provides essential safety and logistical information, including operational and disposal plans, for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial to mitigate risks associated with handling halogenated aromatic compounds.[1] Based on data for similar compounds, the following PPE is recommended.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan ensures the safe handling of this compound.
-
Preparation :
-
Ensure that an appropriate chemical fume hood is available and functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[2]
-
-
Handling :
-
Conduct all work involving this chemical within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid all personal contact, including inhalation.[3] Wear appropriate protective clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Keep containers securely sealed when not in use.[3]
-
-
Spill Management :
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Containerization : Use designated, properly labeled, and sealed containers for all chemical waste.
-
Institutional Procedures : Follow all institutional and local regulations for hazardous waste disposal.[1] Contaminated materials, including glassware rinsate and absorbent materials from spills, must be disposed of as hazardous waste.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
